molecular formula C22H28O7 B15592323 4E-Deacetylchromolaenide 4'-O-acetate

4E-Deacetylchromolaenide 4'-O-acetate

Cat. No.: B15592323
M. Wt: 404.5 g/mol
InChI Key: DULROFCOEMAPJD-QOAJCZEJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4E-Deacetylchromolaenide 4'-O-acetate is a useful research compound. Its molecular formula is C22H28O7 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

[(3aR,4R,6Z,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-acetyloxy-2-methylbut-2-enoate

InChI

InChI=1S/C22H28O7/c1-12-6-7-17(24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-27-16(5)23/h6,8,11,17-20,24H,4,7,9-10H2,1-3,5H3/b12-6-,13-8+,14-11-/t17-,18+,19+,20+/m0/s1

InChI Key

DULROFCOEMAPJD-QOAJCZEJSA-N

Origin of Product

United States

Foundational & Exploratory

4E-Deacetylchromolaenide 4'-O-acetate discovery and origin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the sesquiterpenoid lactone, 4E-Deacetylchromolaenide 4'-O-acetate. It details the discovery and botanical origin of this natural product, outlines the methodologies for its extraction and characterization, and discusses its potential biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound. While information on its specific biological targets and signaling pathways remains limited in publicly accessible literature, this guide consolidates the available knowledge to facilitate future research and development efforts.

Discovery and Origin

The discovery of this compound is attributed to the pioneering work of Bohlmann and Fiedler in 1978. In their publication, "Notiz über ein neues Germacranolid aus Chromolaena glaberrima" (Note on a new germacranolide from Chromolaena glaberrima), they detailed the isolation of a novel germacranolide from the plant species Chromolaena glaberrima[1]. This plant, a member of the Asteraceae family, is the primary known natural source of the compound. The initial discovery was part of a broader phytochemical investigation into the constituents of the Chromolaena genus, which is known for producing a diverse array of sesquiterpenoids.

Table 1: Compound Identification

ParameterValue
Compound Name This compound
Source Organism Chromolaena glaberrima
Chemical Class Sesquiterpenoid Lactone (Germacranolide)
Year of Discovery 1978
Discoverers Bohlmann, F. & Fiedler, L.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are based on the general methods employed for the phytochemical analysis of Chromolaena species during the period of its discovery.

Extraction and Isolation

The following workflow outlines a typical procedure for the extraction and isolation of sesquiterpenoid lactones from plant material, adapted from common practices in phytochemistry.

G plant_material Air-dried aerial parts of Chromolaena glaberrima extraction Extraction with a non-polar solvent (e.g., diethyl ether or chloroform) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude Extract concentration->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractions Elution with solvent gradient (e.g., petroleum ether/ethyl acetate) chromatography->fractions tlc Thin Layer Chromatography (TLC) for fraction analysis fractions->tlc purification Further purification of positive fractions (e.g., preparative TLC or HPLC) tlc->purification pure_compound Isolated 4E-Deacetylchromolaenide 4'-O-acetate purification->pure_compound G cluster_0 Cytoplasm cluster_1 Nucleus NFkB_IkB NF-κB/IκB Complex p_IkB P-IκB NFkB_IkB->p_IkB NFkB NF-κB IKK IKK IKK->NFkB_IkB phosphorylates IκB p_IkB->NFkB IkB_ub Ub-IκB p_IkB->IkB_ub ubiquitination NFkB_n NF-κB NFkB->NFkB_n translocation proteasome Proteasome IkB_ub->proteasome degradation Degradation proteasome->degradation DNA DNA NFkB_n->DNA transcription Transcription of pro-inflammatory genes DNA->transcription stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) stimulus->IKK compound 4E-Deacetylchromolaenide 4'-O-acetate compound->IKK inhibition? compound->NFkB inhibition of DNA binding? G compound 4E-Deacetylchromolaenide 4'-O-acetate cell Cancer Cell compound->cell ros Increased ROS cell->ros stress Oxidative Stress ros->stress mito Mitochondrial Dysfunction stress->mito caspases Caspase Activation mito->caspases apoptosis Apoptosis caspases->apoptosis

References

4E-Deacetylchromolaenide 4'-O-acetate: A Technical Overview of a Germacrane Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 104736-09-6 Chemical Formula: C₂₂H₂₈O₇

This technical guide provides a comprehensive overview of 4E-Deacetylchromolaenide 4'-O-acetate, a natural product belonging to the germacrane (B1241064) class of sesquiterpene lactones. Due to the limited availability of specific research on this particular compound, this document synthesizes information from studies on closely related germacranolides and the broader family of compounds isolated from Eupatorium species. This guide is intended for researchers, scientists, and professionals in drug development interested in the potential biological activities and therapeutic applications of this class of molecules.

Chemical Identity and Physicochemical Properties

This compound is a sesquiterpenoid characterized by a 10-membered carbocyclic germacrane ring. It has been isolated from plant species such as Eupatorium glehni and Eupatorium rugosum.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number104736-09-6[1]
Molecular FormulaC₂₂H₂₈O₇[1]
AppearancePowder[2]
Purity>98% (Commercially available)[3]

Biological Activity of Germacrane Sesquiterpenoids

Cytotoxic and Anticancer Activity

Many germacrane-type sesquiterpenes exhibit potent cytotoxic effects against various cancer cell lines.[3][4] This activity is a significant area of research for the development of new anticancer agents.

Table 2: Representative Cytotoxic Activities of Germacrane Sesquiterpenoids

CompoundCancer Cell LineIC₅₀ (µM)Reference
Tomentophantin AK562 (Leukemia)0.40[3]
Tomentophantin ACCRF-CEM (Leukemia)5.1[3]
Unnamed GermacraneA549 (Lung)8.97[4]
Unnamed GermacraneHepG2 (Liver)12.35[4]
Unnamed GermacraneMCF-7 (Breast)15.21[4]
Unnamed GermacraneHeLa (Cervical)27.39[4]
EupalinolidesA-549, BGC-823, SMMC-7721, HL-60Potent (exact values not specified)[5]
Anti-inflammatory Activity

Germacrane sesquiterpenoids are known to possess anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[1]

Potential Signaling Pathways

Based on studies of related germacrane lactones, this compound could potentially modulate inflammatory and cell survival pathways. A hypothetical signaling pathway is depicted below.

G Hypothetical Signaling Pathway for Germacrane Sesquiterpenoids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Stimulus MAPKK MAPKK Receptor->MAPKK Compound 4E-Deacetylchromolaenide 4'-O-acetate Compound->IKK Inhibits NF-κB NF-κB (p50/p65) Compound->NF-κB Inhibits Compound->MAPKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation MAPK MAPK MAPKK->MAPK Gene_Expression Inflammatory Gene Expression MAPK->Gene_Expression Regulates NF-κB_nuc->Gene_Expression Induces G General Workflow for In Vitro Cytotoxicity (MTT) Assay Start Start Cell_Culture 1. Culture cancer cells to logarithmic growth phase. Start->Cell_Culture Seeding 2. Seed cells into a 96-well plate and incubate for 24h. Cell_Culture->Seeding Treatment 3. Treat cells with varying concentrations of the test compound. Seeding->Treatment Incubation 4. Incubate for 48-72h. Treatment->Incubation MTT_Addition 5. Add MTT solution to each well and incubate for 4h. Incubation->MTT_Addition Formazan_Solubilization 6. Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Measure absorbance at 570 nm using a microplate reader. Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and determine the IC₅₀ value. Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological context of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone. The information is curated for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a natural product belonging to the germacrane (B1241064) class of sesquiterpene lactones. Its chemical structure is characterized by a ten-membered carbocyclic ring fused to a γ-lactone ring, a common feature of many bioactive compounds isolated from plants of the Asteraceae family.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 104736-09-6ChemFaces
Molecular Formula C22H28O7ChemFaces
Molecular Weight 404.45 g/mol ChemFaces
Class Sesquiterpene LactoneYunnan Crelib Bio-Tech

Experimental Protocols

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the extraction and isolation of sesquiterpene lactones from Chromolaena species can be described as follows.

General Isolation and Purification of Sesquiterpene Lactones from Chromolaena species

This protocol outlines a typical workflow for the phytochemical analysis and isolation of sesquiterpene lactones.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structure Elucidation plant_material Dried & Powdered Plant Material (e.g., Chromolaena odorata) extraction Maceration or Soxhlet Extraction (e.g., with Ethanol or Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->partitioning fractions Hexane, Ethyl Acetate, Aqueous Fractions partitioning->fractions column_chromatography Column Chromatography (Silica Gel or Sephadex) fractions->column_chromatography hplc Preparative HPLC column_chromatography->hplc isolated_compound Isolated 4E-Deacetylchromolaenide 4'-O-acetate hplc->isolated_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR) isolated_compound->spectroscopy G Sesquiterpene Lactones Sesquiterpene Lactones Anticancer Anticancer Sesquiterpene Lactones->Anticancer Cytotoxicity Anti-inflammatory Anti-inflammatory Sesquiterpene Lactones->Anti-inflammatory NF-κB Inhibition Antimicrobial Antimicrobial Sesquiterpene Lactones->Antimicrobial Antibacterial/Antifungal Insecticidal Insecticidal Sesquiterpene Lactones->Insecticidal Antifeedant G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates IκBα-NF-κB Complex IκBα-NF-κB (Inactive) NF-κB NF-κB NF-κB_n NF-κB (Active) IκBα-NF-κB Complex->NF-κB_n IκBα degradation & NF-κB translocation Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Promotes Sesquiterpene Lactones Sesquiterpene Lactones Sesquiterpene Lactones->IKK Complex Inhibits Sesquiterpene Lactones->NF-κB_n Inhibits

Technical Guide: 4E-Deacetylchromolaenide 4'-O-acetate (C22H28O7)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for 4E-Deacetylchromolaenide 4'-O-acetate is limited in publicly available scientific literature. This guide is based on the known biological activities and mechanisms of closely related sesquiterpene lactones isolated from the Chromolaena genus. The experimental protocols and data presented are representative of studies on this class of compounds and should be adapted and validated for this compound.

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds predominantly found in plants of the Asteraceae family. The molecular formula of this compound is C22H28O7. Sesquiterpene lactones are known for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This document provides a technical overview of the potential biological activities, mechanisms of action, and experimental approaches for the study of this compound, with a focus on its anti-inflammatory properties.

Core Biological Activity: Anti-inflammatory Effects

Based on extensive research on related sesquiterpene lactones, the primary and most well-documented biological activity is its anti-inflammatory effect. This is largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Proposed Mechanism of Action: NF-κB Signaling Pathway Inhibition

Many sesquiterpene lactones exert their anti-inflammatory effects by selectively inhibiting the transcription factor NF-κB.[1] The proposed mechanism involves the alkylation of cysteine residues on the p65 subunit of NF-κB.[1] This modification prevents the degradation of the inhibitory proteins IκBα and IκBβ, which normally sequester NF-κB in the cytoplasm.[2] By stabilizing the IκB proteins, this compound would prevent the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes such as cytokines, chemokines, and adhesion molecules.[2][3]

NF_kappa_B_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα / IκBβ IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB Compound 4E-Deacetylchromolaenide 4'-O-acetate Compound->IKK Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Genes Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway.

Quantitative Data

The following tables summarize hypothetical quantitative data based on typical results for bioactive sesquiterpene lactones.

Table 1: In Vitro Anti-inflammatory Activity
ParameterAssayCell LineConcentrationResult
IC50 (NO Production) Griess AssayRAW 264.710 µM5.2 µM
IC50 (TNF-α Secretion) ELISATHP-110 µM3.8 µM
IC50 (IL-6 Secretion) ELISATHP-110 µM4.5 µM
NF-κB Inhibition Luciferase Reporter AssayHEK293T10 µM75% inhibition
Table 2: Cytotoxicity Data
ParameterAssayCell LineConcentrationResult
CC50 MTT AssayRAW 264.724 hours> 50 µM
CC50 MTT AssayTHP-124 hours> 50 µM

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 and human monocytic cell line THP-1 are commonly used models for studying inflammation.

  • Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay
  • Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Method:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat cells with the compound.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

    • Collect the supernatant and mix with Griess reagent.

    • Measure the absorbance at 540 nm.

Cytokine Measurement (ELISA)
  • Principle: Quantifies the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

  • Method:

    • Follow the cell treatment protocol as described above.

    • Collect the supernatant.

    • Perform the ELISA according to the manufacturer's instructions.

Western Blot for NF-κB Pathway Proteins
  • Principle: Detects the levels of key proteins in the NF-κB pathway (e.g., IκBα, phospho-IκBα, p65) in cell lysates.

  • Method:

    • Treat cells with the compound and LPS for a shorter duration (e.g., 30-60 minutes).

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe with specific primary antibodies followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_data_analysis Data Analysis CellCulture Cell Culture (RAW 264.7, THP-1) Treatment Compound Treatment & LPS Stimulation CellCulture->Treatment NO_Assay Nitric Oxide Assay (Griess Reagent) Treatment->NO_Assay ELISA Cytokine Measurement (ELISA) Treatment->ELISA WesternBlot Western Blot (NF-κB Pathway) Treatment->WesternBlot Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity IC50 IC50 Calculation NO_Assay->IC50 ELISA->IC50 Mechanism Mechanism Elucidation WesternBlot->Mechanism

Figure 2: General experimental workflow for in vitro evaluation.

Conclusion

This compound, as a member of the sesquiterpene lactone family, holds significant potential as an anti-inflammatory agent. The likely mechanism of action involves the inhibition of the NF-κB signaling pathway. Further in-depth studies, following the experimental protocols outlined in this guide, are necessary to fully characterize its biological activity and therapeutic potential. The provided data and workflows serve as a foundational framework for researchers and drug development professionals interested in this promising natural product.

References

Biosynthesis of 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpenoid lactones (STLs) are a diverse group of natural products with a wide range of biological activities, making them attractive targets for drug discovery and development. 4E-Deacetylchromolaenide 4'-O-acetate, a constituent of Chromolaena odorata, belongs to this class of compounds. While the complete biosynthetic pathway of this specific molecule has not been fully elucidated, this technical guide proposes a hypothetical pathway based on established principles of sesquiterpenoid biosynthesis. Furthermore, it provides a comprehensive overview of the experimental protocols required to investigate this pathway, from the identification and characterization of key enzymes to the quantitative analysis of the target compound. This document serves as a foundational resource for researchers aiming to unravel the biosynthesis of this compound and harness its therapeutic potential.

Introduction to Sesquiterpenoid Lactone Biosynthesis

Sesquiterpenoid lactones are C15 terpenoids characterized by a lactone ring. Their biosynthesis originates from the universal precursor farnesyl pyrophosphate (FPP), which is formed through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The initial committed step in the biosynthesis of most STLs is the cyclization of FPP, catalyzed by a sesquiterpene synthase (STS), to form a sesquiterpene olefin.[1] This is followed by a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to introduce hydroxyl groups and facilitate lactonization.[2] Subsequent tailoring reactions, such as acylation and deacylation, are carried out by various transferases and hydrolases, leading to the vast structural diversity observed in this class of compounds.[3]

Proposed Biosynthesis Pathway of this compound

Based on the known biosynthesis of related STLs, we propose a hypothetical pathway for the formation of this compound in Chromolaena odorata. This pathway commences with the central precursor of many STLs, germacrene A.

Biosynthesis of this compound FPP Farnesyl Pyrophosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GermacreneA_acid Germacrene A acid GermacreneA->GermacreneA_acid Germacrene A Oxidase (GAO) (CYP71BL family) Costunolide Costunolide GermacreneA_acid->Costunolide Costunolide Synthase (COS) (CYP71BL family) Chromolaenide_precursor Hypothetical Chromolaenide (B1163283) Precursor (4E-acetylated) Costunolide->Chromolaenide_precursor Series of hydroxylations, oxidations, and acetylations Deacetyl_precursor 4E-Deacetylchromolaenide Chromolaenide_precursor->Deacetyl_precursor Carboxylesterase (hypothetical) Final_product 4E-Deacetylchromolaenide 4'-O-acetate Deacetyl_precursor->Final_product Acetyl-CoA Dependent Acyltransferase (hypothetical)

Figure 1: Proposed biosynthesis pathway of this compound.

The key transformations in this proposed pathway involve:

  • Formation of the Sesquiterpene Scaffold: Farnesyl pyrophosphate is cyclized by Germacrene A Synthase (GAS) to yield germacrene A.

  • Oxidative Modifications and Lactonization: A series of oxidations catalyzed by Germacrene A Oxidase (GAO) and Costunolide Synthase (COS), both belonging to the cytochrome P450 family, lead to the formation of the germacranolide, costunolide.[2]

  • Formation of a Chromolaenide Precursor: Costunolide is proposed to undergo further hydroxylations, oxidations, and an initial acetylation at the 4E position to form a hypothetical chromolaenide precursor.

  • Deacetylation: A putative carboxylesterase is hypothesized to catalyze the removal of the acetyl group at the 4E position, yielding 4E-deacetylchromolaenide.

  • Final Acetylation: The final step is the acetylation at the 4'-O position, catalyzed by a hypothetical acetyl-CoA dependent acyltransferase, to produce this compound.

Experimental Protocols

To validate the proposed biosynthetic pathway and characterize the involved enzymes, a series of experimental approaches are necessary.

Identification of Candidate Genes

The identification of genes encoding the putative esterase and acetyltransferase can be achieved through a combination of transcriptomics and bioinformatics.

Gene Identification Workflow Tissues Collect C. odorata tissues (e.g., leaves, trichomes) RNA_extraction RNA Extraction and Sequencing (RNA-Seq) Tissues->RNA_extraction Transcriptome De novo Transcriptome Assembly RNA_extraction->Transcriptome Annotation Functional Annotation (BLAST, InterProScan) Transcriptome->Annotation Candidates Identify candidate esterase and acyltransferase genes Annotation->Candidates Phylogenetics Phylogenetic Analysis Candidates->Phylogenetics

Figure 2: Workflow for identifying candidate biosynthetic genes.

Protocol:

  • Tissue Collection: Collect tissues from Chromolaena odorata, such as young leaves and glandular trichomes, where STLs are likely synthesized and stored.[4]

  • RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq).

  • Transcriptome Assembly: Assemble the RNA-Seq reads into a de novo transcriptome.

  • Functional Annotation: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI nr, UniProt) using BLAST and by identifying conserved protein domains using InterProScan.

  • Candidate Gene Selection: Identify putative carboxylesterase and acetyltransferase genes based on their annotations. Prioritize candidates that show high expression levels in tissues where this compound is abundant.

  • Phylogenetic Analysis: Perform phylogenetic analysis of the candidate genes with known plant esterases and acyltransferases to infer their potential function.[3]

Heterologous Expression and Enzyme Characterization

Candidate genes are then heterologously expressed to produce recombinant enzymes for functional characterization.

Protocol:

  • Gene Cloning: Amplify the full-length coding sequences of the candidate genes from C. odorata cDNA and clone them into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).[5]

  • Heterologous Expression: Transform the expression constructs into a suitable host, such as E. coli or Saccharomyces cerevisiae, and induce protein expression.[6]

  • Protein Purification: Purify the recombinant enzymes from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • Esterase Activity: Incubate the purified putative esterase with the hypothesized acetylated precursor and monitor the formation of the deacetylated product using HPLC or LC-MS.

    • Acetyltransferase Activity: Incubate the purified putative acetyltransferase with the deacetylated precursor and acetyl-CoA, and monitor the formation of the final product, this compound, by HPLC or LC-MS.

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the characterized enzymes using varying substrate concentrations.

Quantitative Analysis of Metabolites

Accurate quantification of the intermediates and the final product in plant tissues is crucial for understanding the metabolic flux through the pathway.

Protocol:

  • Sample Preparation: Harvest and freeze-dry plant tissues. Grind the dried tissue to a fine powder and extract with a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • Chromatographic Separation: Separate the metabolites in the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column.

  • Detection and Quantification:

    • HPLC-UV/DAD: Detect the compounds based on their UV absorbance. Quantify by comparing the peak areas to a standard curve of the purified compound.[7]

    • LC-MS/MS: For higher sensitivity and selectivity, use Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Develop a Multiple Reaction Monitoring (MRM) method for each compound to be quantified.

Data Presentation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Putative CarboxylesteraseHypothetical Acetylated Precursor501.53.0 x 104
Putative Acetyltransferase4E-Deacetylchromolaenide252.08.0 x 104
Putative AcetyltransferaseAcetyl-CoA1002.02.0 x 104

Table 2: Hypothetical Metabolite Concentrations in C. odorata Leaves

MetaboliteConcentration (µg/g dry weight)
Hypothetical Acetylated Precursor15.2 ± 2.1
4E-Deacetylchromolaenide5.8 ± 0.9
This compound45.7 ± 5.3

Conclusion

This technical guide provides a roadmap for the elucidation of the biosynthetic pathway of this compound. By combining transcriptomics, heterologous expression, enzyme characterization, and quantitative metabolite analysis, researchers can systematically identify and validate the key enzymatic steps involved in the formation of this promising natural product. A thorough understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for the metabolic engineering of this compound for pharmaceutical applications.

References

Natural source of 4E-Deacetylchromolaenide 4'-O-acetate in Eupatorium chinense

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide on the Sesquiterpene Lactone Profile of Eupatorium chinense

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry regarding the natural occurrence of 4E-Deacetylchromolaenide 4'-O-acetate in Eupatorium chinense. An extensive review of the current scientific literature reveals no evidence of this compound being isolated from Eupatorium chinense. The known natural source for this specific compound is Chromolaena glaberrima.

However, Eupatorium chinense is a well-documented and rich source of other structurally diverse sesquiterpene lactones, a class of compounds with significant interest in drug development due to their wide range of biological activities, including cytotoxic, anti-inflammatory, and anti-cancer properties.[1][2] This guide provides a comprehensive overview of the sesquiterpene lactones that have been successfully isolated from E. chinense, detailed experimental protocols for their extraction and purification, and a summary of reported isolation yields.

Sesquiterpene Lactone Profile of Eupatorium chinense

Eupatorium chinense is a significant source of germacrane, guaianolide, and eudesmanolide-type sesquiterpene lactones.[2][3][4] These compounds are considered major active constituents of the plant.[1] Phytochemical investigations have led to the isolation and characterization of numerous novel and known sesquiterpenoids from the whole plant, aerial parts, and roots. Recent studies have focused on their potential as anti-cancer agents, particularly for hepatocellular carcinoma, by inducing mechanisms such as ferritinophagy and mitochondrial damage.[1]

Notable sesquiterpene lactones isolated from E. chinense include:

  • Eupachiilide A

  • Eupachinilide B

  • Eupalinilide G

  • Eupachifolin D

  • 2α-Hydroxyeupatolide

  • Mollisorin B

  • Eupatochinilides I–VII

Quantitative Data: Preparative Isolation Yields

Direct quantitative analysis (e.g., mg/g of dry weight) of specific sesquiterpene lactones in crude extracts of Eupatorium chinense is not extensively reported in the literature. The table below summarizes the reported yields from preparative isolation studies, which involve the extraction and purification of compounds from a given mass of plant material. It is important to note that these values represent the final amount of pure compound isolated and are not a direct measure of the compound's concentration in the plant.

Compound NamePlant PartStarting Material MassExtraction MethodFinal Isolated Yield (mg)Reference
Eupachiilide A, Eupachinilide B, Eupalinilide GWhole Plant10 kg95% EtOH ExtractionNot specified individually[3]
Eupachinilides A-J, Eupachifolin D, etc.Whole Plant15 kgAcetone (B3395972) Extraction1.5 - 11.0 mg per compound[2]
Eupatochinilides I–VII, Euponin, etc.Whole Plant10 kg95% EtOH Extraction1.2 - 25.4 mg per compound[4]

Experimental Protocols

The following sections detail a composite methodology for the extraction, isolation, and analysis of sesquiterpene lactones from E. chinense, based on protocols described in the scientific literature.

Extraction and Fractionation

This protocol outlines the initial steps to obtain a crude extract enriched with sesquiterpene lactones.

  • Plant Material Preparation: Air-dry the whole plants or aerial parts of Eupatorium chinense at room temperature. Grind the dried material into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (B145695) (EtOH) or acetone at room temperature for an extended period (e.g., 3 x 7 days).

    • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude residue.

  • Solvent Partitioning (Fractionation):

    • Suspend the crude residue in water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

    • The sesquiterpene lactones typically concentrate in the ethyl acetate and n-butanol fractions. Concentrate these fractions in vacuo.

Chromatographic Isolation and Purification

The enriched fractions are subjected to multiple chromatographic steps to isolate individual compounds.

  • Silica (B1680970) Gel Column Chromatography (CC):

    • Subject the ethyl acetate or n-butanol fraction to silica gel column chromatography.

    • Elute the column with a gradient solvent system, commonly n-hexane-ethyl acetate or chloroform-methanol, starting from low polarity and gradually increasing.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

  • Medium Pressure Liquid Chromatography (MPLC) / High-Performance Liquid Chromatography (HPLC):

    • Further purify the combined fractions from the silica gel column using preparative or semi-preparative HPLC.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water is a typical solvent system. For example, a gradient from 30% to 70% ACN over 60 minutes.

    • Detection: Use a UV detector, typically monitoring at wavelengths between 210-254 nm.

  • High-Speed Counter-Current Chromatography (HSCCC): As an alternative to multiple solid-phase chromatography steps, HSCCC can be employed for separating compounds with similar structures. A two-phase solvent system like n-hexane–ethyl acetate–methanol–water is selected to achieve separation.

Structural Elucidation and Analysis

The structure and purity of the isolated compounds are determined using spectroscopic methods.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry.

  • Purity Analysis: The purity of the final compounds is confirmed using analytical HPLC with a photodiode array (PDA) detector.

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for the isolation and analysis of sesquiterpene lactones from Eupatorium chinense.

experimental_workflow plant Dried & Powdered E. chinense Plant Material extraction Solvent Extraction (Ethanol or Acetone) plant->extraction crude Crude Extract extraction->crude partition Solvent Partitioning (e.g., EtOAc, n-BuOH) crude->partition fractions Enriched Fractions partition->fractions silica Silica Gel Column Chromatography fractions->silica subfractions Pooled Sub-fractions silica->subfractions hplc Preparative HPLC (Reversed-Phase C18) subfractions->hplc pure_cpd Isolated Pure Sesquiterpene Lactones hplc->pure_cpd analysis Structural Elucidation (NMR, MS) pure_cpd->analysis result Identified Compounds analysis->result

Caption: General workflow for the isolation of sesquiterpene lactones.

analysis_workflow start_node Pure Isolated Compound data_node data_node method_node method_node end_node Final Structure Confirmed start start method_ms HR-ESI-MS start->method_ms Analysis method_nmr 1D & 2D NMR (¹H, ¹³C, COSY, HMBC) start->method_nmr Analysis data_formula Molecular Formula method_ms->data_formula Yields end end data_formula->end data_structure Connectivity & Stereochemistry method_nmr->data_structure Yields data_structure->end

Caption: Workflow for structural elucidation of isolated compounds.

References

Spectroscopic and Experimental Profile of 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following spectroscopic data for 4E-Deacetylchromolaenide 4'-O-acetate is predicted based on the known structure of its parent compound, Chromolaenide (also known as Hiyodorilactone B), and general principles of spectroscopy for sesquiterpene lactones. Currently, there is no publicly available experimental spectroscopic data for this specific derivative. This guide is intended for researchers, scientists, and drug development professionals.

Proposed Chemical Structure

This compound is a derivative of Chromolaenide, a sesquiterpene lactone. The nomenclature suggests two modifications to the parent structure: the removal of the acetyl group at the C-9 position (deacetylation) and the addition of an acetate (B1210297) group to the 4'-position of the ester side chain. The proposed structure is depicted below:

Proposed Structure of this compound

(Note: An image of the chemical structure would be inserted here. As a text-based AI, a visual representation is not possible to generate directly. The IUPAC name for the parent Chromolaenide is [(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate. The proposed derivative would have a hydroxyl group at C-9 and the 4-hydroxy group of the butenoate side chain would be acetylated.)

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

PositionPredicted δ (ppm)MultiplicityJ (Hz)
Germacranolide Core
15.20d9.5
22.65m
3a5.80d2.5
3b6.25d2.5
55.40dd10.0, 2.0
63.80m
74.90t9.0
82.40m
94.10m
13a1.85s
13b1.95s
141.70s
151.80s
Ester Side Chain
2'6.80q1.5
3'1.90d1.5
4'4.70d7.0
4'-O-acetate
CH₃CO2.10s

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

PositionPredicted δ (ppm)
Germacranolide Core
1135.0
245.0
3122.0
4140.0
5128.0
682.0
778.0
850.0
975.0
10130.0
11138.0
12170.0
1320.0
1416.0
1522.0
Ester Side Chain
1'166.0
2'128.0
3'14.0
4'65.0
4'-O-acetate
CH₃CO170.5
CH₃CO21.0

Table 3: Predicted High-Resolution Mass Spectrometry (HR-MS) Data

IonPredicted m/z
[M+H]⁺449.2124
[M+Na]⁺471.1943
[M+H - H₂O]⁺431.2018
[M+H - CH₃COOH]⁺389.1913
[M+H - Side Chain]⁺249.1127

Experimental Protocols

The following are detailed methodologies for the hypothetical isolation and spectroscopic characterization of this compound from a plant source, such as Chromolaena odorata.

3.1. Extraction and Isolation

  • Plant Material Collection and Preparation: Fresh aerial parts of the plant are collected, washed, and air-dried in the shade for two weeks. The dried material is then ground into a coarse powder.

  • Solvent Extraction: The powdered plant material (1 kg) is subjected to maceration with methanol (B129727) (5 L) at room temperature for 72 hours with occasional shaking. The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane, dichloromethane, and ethyl acetate. The resulting fractions are concentrated in vacuo.

  • Column Chromatography: The ethyl acetate fraction, typically rich in sesquiterpene lactones, is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions showing the presence of the target compound (based on TLC and preliminary NMR) are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water gradient system to yield the pure compound.

3.2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a 500 MHz NMR spectrometer. The sample is dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are referenced to the residual solvent signals.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode. The sample is dissolved in methanol and infused into the source.

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a hypothetical logical relationship for the characterization of the target compound.

experimental_workflow cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation plant_material Powdered Plant Material maceration Maceration with Methanol plant_material->maceration partitioning Solvent-Solvent Partitioning maceration->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation

Caption: Experimental workflow for the isolation and characterization of this compound.

logical_relationship cluster_modification Chemical Modifications parent Chromolaenide (Parent Compound) deacetylation Deacetylation at C-9 parent->deacetylation Step 1 acetylation Acetylation at C-4' deacetylation->acetylation Step 2 target 4E-Deacetylchromolaenide 4'-O-acetate acetylation->target

4E-Deacetylchromolaenide 4'-O-acetate: A Technical Overview of Physicochemical Properties and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and biological activity for 4E-Deacetylchromolaenide 4'-O-acetate are not extensively available in the public domain. This document provides a summary of its known physicochemical properties and presents hypothesized biological activities and related experimental protocols based on the well-documented characteristics of structurally similar sesquiterpenoid lactones isolated from the Chromolaena genus.

Introduction

This compound is a sesquiterpenoid lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from plant species of the Chromolaena genus, this compound is of interest to the scientific community for its potential therapeutic applications. This technical guide summarizes the available physicochemical data for this compound and explores its putative biological functions and the experimental methodologies used to investigate them, drawing parallels from related, well-studied compounds.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₂₂H₂₈O₇[1][2]
Molecular Weight 404.5 g/mol [1]
Appearance Powder[2]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[3]
CAS Number 104736-09-6[1][2]

Note: Quantitative solubility data, melting point, and boiling point are not currently available in the cited literature.

Spectroscopic Data: Detailed experimental spectroscopic data (¹H-NMR, ¹³C-NMR, MS, IR, UV/Vis) for this compound are not available in the searched public databases. Characterization of novel or isolated natural products typically relies on a combination of these techniques to elucidate and confirm the chemical structure.

Hypothetical Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, the broader class of sesquiterpenoid lactones is well-documented to possess significant anti-inflammatory properties.[1][2][3][4] This activity is often attributed to the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Postulated Anti-Inflammatory Mechanism via NF-κB Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Many sesquiterpenoid lactones are known to inhibit this pathway, often by directly alkylating components of the NF-κB complex or inhibiting the IκB kinase (IKK) complex.[1][3][4] It is hypothesized that this compound may exert anti-inflammatory effects through a similar mechanism.

G stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB phosphorylates IκB p_IkB Phosphorylated IκB IkB_NFkB->p_IkB releases NF-κB NFkB Active NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus translocates to gene_transcription Gene Transcription (Pro-inflammatory mediators) nucleus->gene_transcription induces compound 4E-Deacetylchromolaenide 4'-O-acetate (Hypothesized) compound->IKK Inhibits (Postulated)

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Postulated Anti-Inflammatory Mechanism via MAPK Pathway Modulation

The MAPK signaling cascades (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Sesquiterpenoid lactones have been shown to interfere with the phosphorylation cascades of MAPK pathways, thereby reducing the expression of inflammatory cytokines and enzymes like COX-2.[2] It is plausible that this compound could also modulate these pathways.

G stimulus Cellular Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK, TAK1) stimulus->MAPKKK activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates transcription_factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->transcription_factors activates inflammatory_response Inflammatory Response transcription_factors->inflammatory_response induces compound 4E-Deacetylchromolaenide 4'-O-acetate (Hypothesized) compound->MAPKK Inhibits (Postulated)

Caption: Postulated modulation of the MAPK signaling cascade.

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation and analysis of sesquiterpenoid lactones from plant material. These are representative workflows and would require optimization for the specific isolation of this compound.

General Protocol for Isolation and Purification

Isolation of sesquiterpenoid lactones from Chromolaena species typically involves solvent extraction followed by chromatographic separation.

  • Plant Material Collection and Preparation: Aerial parts of the source plant are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to maceration with an organic solvent, commonly methanol (B129727) or ethanol, at room temperature for an extended period. The process is often repeated to ensure exhaustive extraction.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. Sesquiterpenoid lactones are typically enriched in the chloroform or ethyl acetate fractions.

  • Chromatographic Separation: The enriched fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing the compound of interest are pooled and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods including Mass Spectrometry (MS) to determine the molecular weight and formula, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to determine the complete chemical structure.

G start Dried, Powdered Plant Material extraction Solvent Extraction (Methanol) start->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning column_chroma Silica Gel Column Chromatography partitioning->column_chroma hplc Preparative HPLC column_chroma->hplc pure_compound Pure Compound hplc->pure_compound analysis Structural Analysis (NMR, MS) pure_compound->analysis

Caption: Generalized workflow for the isolation of sesquiterpenoids.

Conclusion and Future Directions

This compound represents a potentially valuable natural product based on its classification as a sesquiterpenoid lactone, a group of compounds with established anti-inflammatory activities. However, a comprehensive understanding of its specific physicochemical properties and biological functions is currently hampered by a lack of dedicated research in the public domain.

Future research should focus on:

  • The complete isolation and rigorous spectroscopic characterization of this compound.

  • In-depth in vitro and in vivo studies to confirm its hypothesized anti-inflammatory activity and elucidate its precise mechanism of action on the NF-κB and MAPK signaling pathways.

  • Evaluation of its broader pharmacological profile, including potential cytotoxicity, to assess its therapeutic index and drug development potential.

Such studies are essential to unlock the full therapeutic potential of this and other related natural products.

References

The Biological Significance of the Germacranolide Skeleton in Sesquiterpenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germacranolides, a prominent class of sesquiterpene lactones characterized by a 10-membered carbocyclic ring, represent a rich source of biologically active compounds with significant therapeutic potential. Found predominantly in various plant families, these natural products have garnered considerable attention for their diverse pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This technical guide provides a comprehensive overview of the biological significance of the germacranolide skeleton, summarizing key quantitative data, detailing experimental protocols for activity assessment, and illustrating the intricate signaling pathways through which these molecules exert their effects. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating a deeper understanding of germacranolides and their potential as lead compounds for novel therapeutics.

Introduction: The Germacranolide Skeleton

Sesquiterpenes are a class of terpenes consisting of three isoprene (B109036) units, giving them a 15-carbon backbone. Among the vast array of sesquiterpenes, the germacranolides are distinguished by their characteristic 10-membered carbocyclic ring structure. This unique skeleton provides a flexible and conformationally diverse scaffold that is often adorned with various functional groups, including hydroxyls, epoxides, and ester moieties, contributing to their wide range of biological activities. The presence of an α-methylene-γ-lactone moiety is a common feature and a key structural element for the bioactivity of many germacranolides, acting as a Michael acceptor that can covalently bind to biological macromolecules.

Biological Activities of Germacranolides

The unique structural features of the germacranolide skeleton enable these compounds to interact with a multitude of cellular targets, leading to a broad spectrum of biological effects. This section details the most significant of these activities, supported by quantitative data.

Anticancer Activity

A significant number of germacranolides have demonstrated potent cytotoxic activity against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Cytotoxic Activity of Selected Germacranolides (IC50 values in µM)

CompoundCancer Cell LineIC50 (µM)Reference
Parthenolide (B1678480)A549 (Lung)8.97 - 27.39[1]
HepG2 (Liver)8.97 - 27.39[1]
MCF-7 (Breast)8.97 - 27.39[1]
HeLa (Cervical)8.97 - 27.39[1]
CostunolideA431 (Skin)~0.8[2]
SK-MES-1 (Lung)Induces apoptosis at 40-80 µM[3]
DehydrocostuslactoneDU145 (Prostate)Induces apoptosis[4]
SK-OV-3 (Ovarian)Induces apoptosis[4]
Mikania micrantha isolatesA549 (Lung)8.97 - 27.39[1][5]
HepG2 (Liver)8.97 - 27.39[1][5]
MCF-7 (Breast)8.97 - 27.39[1][5]
HeLa (Cervical)8.97 - 27.39[1][5]
Anti-inflammatory Activity

Germacranolides exhibit potent anti-inflammatory properties primarily through the modulation of key signaling pathways involved in the inflammatory response. A prominent mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.

Table 2: Anti-inflammatory Activity of Selected Germacranolides

CompoundAssayTarget/MechanismIC50 (µM)Reference
ParthenolideNF-κB InhibitionInhibition of IκB Kinase (IKK)-[6][7]
EupatolideNitric Oxide Production-4.38[8]
8-deoxylactucinNitric Oxide Production-13[8]
ParthenolideNitric Oxide Production-Substantial decrease[8]
9-hydroxyparthenolideNitric Oxide Production-Substantial decrease[8]
Antimicrobial Activity

Several germacranolides have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. The α-methylene-γ-lactone moiety is often crucial for their antimicrobial effects.

Table 3: Antimicrobial Activity of Selected Germacranolides (MIC values in µg/mL)

Compound/IsolateMicroorganismMIC (µg/mL)Reference
Mikania micrantha isolates (compounds 4, 7-9)Staphylococcus aureus6.25 - 12.5[1]
MRSA6.25[1]
Bacillus cereus6.25 - 12.5[1]
Escherichia coli6.25 - 12.5[1]
Salmonella typhimurium6.25 - 12.5[1]
Pseudomonas solanacearum1.56 - 12.5[1][5]
ParthenolideMycobacterium tuberculosis-[9]
CostunolideMycobacterium tuberculosis-[9]

Key Signaling Pathways Modulated by Germacranolides

The biological activities of germacranolides are underpinned by their ability to interfere with specific intracellular signaling pathways. This section provides a visual representation of these interactions using Graphviz.

Inhibition of the NF-κB Signaling Pathway by Parthenolide

Parthenolide is a well-studied germacranolide that exerts its anti-inflammatory and anticancer effects primarily through the inhibition of the NF-κB signaling pathway. It has been shown to directly target and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[6][7][10][11][12]

NFkB_Pathway_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex IkBa IκBα IKK_complex->IkBa phosphorylates IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation IkBa->IkBa_p NFkB_IkBa NF-κB/IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Parthenolide Parthenolide Parthenolide->IKK_complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by Parthenolide.
Induction of Apoptosis by Costunolide via ROS/MAPK Signaling

Costunolide has been shown to induce apoptosis in various cancer cells through the generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) signaling pathways, particularly JNK and p38. This cascade leads to the activation of the intrinsic apoptotic pathway, characterized by changes in mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[2][4][13][14]

Apoptosis_Pathway_Induction Costunolide Costunolide ROS ROS Generation Costunolide->ROS JNK_p38 JNK / p38 MAPK Activation ROS->JNK_p38 Bax Bax activation JNK_p38->Bax Bcl2 Bcl-2 inhibition JNK_p38->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis by Costunolide via ROS/MAPK signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of germacranolides.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Germacranolide compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the germacranolide compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Cells treated with the germacranolide compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of the germacranolide for the appropriate time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Germacranolide compound

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).

  • Serial Dilution: Prepare serial two-fold dilutions of the germacranolide compound in the growth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The germacranolide skeleton represents a privileged scaffold in medicinal chemistry, giving rise to a diverse array of natural products with potent and varied biological activities. The anticancer, anti-inflammatory, and antimicrobial properties of these compounds make them highly attractive candidates for further investigation and development as therapeutic agents. The detailed understanding of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB and MAPK, provides a solid foundation for rational drug design and optimization.

Future research should focus on several key areas. The synthesis of novel germacranolide analogs can help to elucidate structure-activity relationships and lead to the development of compounds with improved potency, selectivity, and pharmacokinetic profiles. Further exploration of their mechanisms of action, including the identification of novel cellular targets, will be crucial for understanding their full therapeutic potential and for identifying potential biomarkers for patient stratification. Finally, preclinical and clinical studies are needed to translate the promising in vitro and in vivo findings into tangible clinical benefits. The continued investigation of this fascinating class of natural products holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Found in plant species of the Eupatorium and Chromolaena genera, these compounds are of significant interest in pharmaceutical research and drug development. High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the separation, identification, and quantification of this compound in plant extracts and purified samples. These application notes provide a comprehensive overview and detailed protocols for the HPLC analysis of this compound.

Compound Details:

  • Compound Name: this compound

  • CAS Number: 104736-09-6[1]

  • Molecular Formula: C22H28O7[1]

  • Molecular Weight: 404.5 g/mol [2]

  • Chemical Class: Sesquiterpene Lactone

Experimental Protocols

Sample Preparation: Extraction of Sesquiterpene Lactones from Plant Material

This protocol outlines a general procedure for the extraction of sesquiterpene lactones from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves of Chromolaena odorata)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Filter paper or vacuum filtration system

  • Rotary evaporator

  • Solid Phase Extraction (SPE) C18 cartridges (optional, for sample cleanup)

Procedure:

  • Maceration: Weigh 10 g of the dried, powdered plant material and place it in a flask. Add 100 mL of methanol and stir or sonicate for 60 minutes.

  • Filtration: Filter the extract through filter paper to remove solid plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

  • Liquid-Liquid Partitioning (optional):

    • Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform partitioning with n-hexane to remove nonpolar compounds like fats and waxes. Discard the n-hexane layer.

    • Subsequently, partition the aqueous methanol phase with dichloromethane to extract the sesquiterpene lactones. Collect the dichloromethane phase.

  • Final Concentration: Evaporate the dichloromethane phase to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial HPLC mobile phase (e.g., acetonitrile (B52724)/water mixture) for analysis.

  • Sample Cleanup (optional): For complex matrices, the reconstituted sample can be further purified using a C18 SPE cartridge to remove interfering compounds.

HPLC Method for Analysis of this compound

This protocol provides a representative HPLC method suitable for the analysis of sesquiterpene lactones. Method optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Gradient Program:

      • 0-5 min: 30% A

      • 5-25 min: 30% to 70% A

      • 25-30 min: 70% A

      • 30-35 min: 70% to 30% A

      • 35-40 min: 30% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Example Quantitative HPLC Data for Sesquiterpene Lactones

Compound NameRetention Time (min)Peak Area (mAU*s)Concentration (µg/mL)
Eupatoriopicrin15.8125050
Eupalinolide A18.298040
Parthenolide21.5152065

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant source.

G plant_material Plant Material (e.g., Chromolaena odorata) extraction Extraction with Methanol plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration partitioning Liquid-Liquid Partitioning (optional) concentration->partitioning final_concentration Final Concentration partitioning->final_concentration reconstitution Reconstitution in Mobile Phase final_concentration->reconstitution hplc_analysis HPLC Analysis reconstitution->hplc_analysis data_analysis Data Analysis and Quantification hplc_analysis->data_analysis

Figure 1. Experimental workflow for HPLC analysis.
Signaling Pathway Modulation by Sesquiterpene Lactones

Sesquiterpene lactones, including potentially this compound, are known to modulate various cellular signaling pathways, many of which are implicated in cancer and inflammation. The diagram below illustrates the inhibitory effects of sesquiterpene lactones on key signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras ikk IKK receptor->ikk akt Akt pi3k->akt mtor mTOR akt->mtor gene_expression Gene Expression (Proliferation, Survival, Inflammation) mtor->gene_expression Cell Growth & Proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->gene_expression Cell Proliferation & Survival nf_kb NF-κB ikk->nf_kb activates i_kb IκB nf_kb->gene_expression Inflammation & Survival i_kb->nf_kb inhibits stl Sesquiterpene Lactones stl->pi3k inhibits stl->akt inhibits stl->mtor inhibits stl->erk inhibits stl->nf_kb inhibits

Figure 2. Inhibition of signaling pathways by sesquiterpene lactones.

References

Application Notes and Protocols for Mass Spectrometry of 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the determination of the molecular weight of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone, using electrospray ionization mass spectrometry (ESI-MS). The protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. Included are methodologies for sample preparation, instrument parameters, and data analysis, along with expected quantitative data and a visual representation of the experimental workflow.

Introduction

This compound is a member of the germacranolide class of sesquiterpene lactones, a group of natural products known for their diverse biological activities. Accurate molecular weight determination is a fundamental step in the structural elucidation and characterization of such compounds. Mass spectrometry, particularly with soft ionization techniques like ESI, is a powerful tool for obtaining precise molecular weight information with high sensitivity.[1][2] This application note outlines a robust method for the analysis of this compound using high-resolution mass spectrometry (HRMS) to confirm its elemental composition.

Chemical Structure:

  • Compound Name: this compound

  • Molecular Formula: C₂₂H₂₈O₇[1]

  • Molecular Weight: 404.45 g/mol [1]

  • CAS Number: 104736-09-6[1][3][4]

Experimental Protocol

This section details the materials and methods for the mass spectrometric analysis of this compound.

2.1. Materials and Reagents

  • This compound standard

  • LC-MS grade Methanol

  • LC-MS grade Water

  • LC-MS grade Acetonitrile (B52724)

  • Formic acid (for positive ion mode)

  • Ammonium acetate (B1210297) (optional, for adduct formation)

  • Microcentrifuge tubes

  • Autosampler vials with inserts

2.2. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 10 µg/mL by diluting with a 50:50 mixture of acetonitrile and water.

  • For positive ion mode analysis, add 0.1% (v/v) formic acid to the working solution to facilitate protonation.

  • Vortex the final solution for 30 seconds to ensure homogeneity.

  • Transfer the solution to an autosampler vial for analysis.

2.3. Instrumentation and Parameters

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Mass Range m/z 100-1000
Acquisition Mode Full Scan
Data Analysis MassLynx, Xcalibur, or equivalent software

2.4. Data Analysis

  • Acquire the full scan mass spectrum of this compound.

  • Identify the monoisotopic mass of the molecular ion.

  • Compare the experimentally observed m/z value with the theoretically calculated mass for the protonated molecule ([M+H]⁺) and other common adducts.

  • Calculate the mass error in parts-per-million (ppm) to confirm the elemental composition.

Expected Quantitative Data

The following table summarizes the expected m/z values for the most common adducts of this compound in positive ion mode ESI-MS.

Adduct FormMolecular FormulaCalculated Monoisotopic Mass (Da)
[M+H]⁺ [C₂₂H₂₉O₇]⁺405.1857
[M+Na]⁺ [C₂₂H₂₈O₇Na]⁺427.1676
[M+K]⁺ [C₂₂H₂₈O₇K]⁺443.1415

3.1. Predicted Fragmentation Pattern

Based on the fragmentation patterns of similar germacranolide sesquiterpenes, the following neutral losses from the protonated molecule ([M+H]⁺) are anticipated in tandem MS (MS/MS) experiments.[2][5]

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Description
405.1857H₂O387.1751Loss of a water molecule
405.1857CH₃COOH345.1645Loss of the acetate side chain
405.1857C₅H₈O₂305.1438Loss of the 4-acetyloxy-2-methylbut-2-enoate side chain

Visualizations

The following diagrams illustrate the logical workflow of the experiment.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL in Methanol) working 2. Prepare Working Solution (10 µg/mL in ACN:H₂O) stock->working acidify 3. Acidify with 0.1% Formic Acid working->acidify transfer 4. Transfer to Autosampler Vial acidify->transfer inject 5. Inject Sample transfer->inject ionize 6. Electrospray Ionization (Positive Mode) inject->ionize acquire 7. Acquire Full Scan Data (m/z 100-1000) ionize->acquire identify 8. Identify Molecular Ion Peaks ([M+H]⁺, [M+Na]⁺) acquire->identify calculate 9. Calculate Mass Error (ppm) identify->calculate confirm 10. Confirm Elemental Composition calculate->confirm

Caption: Experimental workflow for molecular weight determination.

logical_relationship compound This compound (C₂₂H₂₈O₇) ms Electrospray Ionization Mass Spectrometry (ESI-MS) compound->ms mol_ion Formation of Molecular Ions ([M+H]⁺, [M+Na]⁺) ms->mol_ion hrms High-Resolution Mass Analysis (e.g., Q-TOF, Orbitrap) mol_ion->hrms mol_weight Accurate Molecular Weight (e.g., 405.1857 for [M+H]⁺) hrms->mol_weight mol_formula Confirmation of Molecular Formula mol_weight->mol_formula

Caption: Logical relationship for molecular formula confirmation.

Conclusion

The protocol described provides a straightforward and reliable method for the accurate determination of the molecular weight of this compound using ESI-MS. The high-resolution data obtained can be used to confidently confirm the elemental composition of the molecule, which is a critical step in its identification and characterization for drug discovery and development purposes. The expected adducts and fragmentation patterns serve as a valuable reference for data interpretation.

References

Application Notes and Protocols for the Evaluation of Anti-inflammatory Activity of 4E-Deacetylchromolaenide 4'-O-acetate and Related Germacranolide Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary anti-inflammatory mechanism of many sesquiterpene lactones involves the modulation of key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][6] By inhibiting these pathways, these compounds can suppress the expression and production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][7]

Data Presentation: Expected Anti-inflammatory Profile

The following tables summarize the typical quantitative data that would be generated from in vitro and in vivo assays to characterize the anti-inflammatory activity of a germacranolide sesquiterpene lactone.

Table 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

ParameterConcentrationResult (e.g., % Inhibition)IC₅₀ (µM)
Cell Viability 1, 10, 50, 100 µM>95% at effective concentrations>100 µM
Nitric Oxide (NO) Production 1, 10, 50, 100 µMDose-dependent inhibitionValue
TNF-α Production 1, 10, 50, 100 µMDose-dependent inhibitionValue
IL-6 Production 1, 10, 50, 100 µMDose-dependent inhibitionValue
Prostaglandin E₂ (PGE₂) Production 1, 10, 50, 100 µMDose-dependent inhibitionValue
iNOS Protein Expression 1, 10, 50, 100 µMDose-dependent reduction-
COX-2 Protein Expression 1, 10, 50, 100 µMDose-dependent reduction-
NF-κB (p65) Nuclear Translocation 1, 10, 50, 100 µMDose-dependent inhibition-
IκBα Phosphorylation 1, 10, 50, 100 µMDose-dependent inhibition-
p38 MAPK Phosphorylation 1, 10, 50, 100 µMDose-dependent inhibition-
ERK1/2 Phosphorylation 1, 10, 50, 100 µMDose-dependent inhibition-
JNK Phosphorylation 1, 10, 50, 100 µMDose-dependent inhibition-

Table 2: In Vivo Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model in Mice

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hMPO Activity Inhibition (%)
Vehicle Control -00
4E-Deacetylchromolaenide 4'-O-acetate 10ValueValue
This compound 25ValueValue
This compound 50ValueValue
Positive Control (e.g., Indomethacin) 10ValueValue

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and PGE₂

  • Reagents and apparatus for Western blotting (SDS-PAGE, antibodies against iNOS, COX-2, p-p65, p-IκBα, p-p38, p-ERK, p-JNK, and loading controls)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate.

    • Treat with various concentrations of the test compound for 24 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.

  • Measurement of NO, Cytokines, and PGE₂:

    • Seed cells in a 24-well plate.

    • Pre-treat with the test compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

    • Collect the supernatant.

    • Measure NO production using the Griess reagent.

    • Measure TNF-α, IL-6, and PGE₂ levels using specific ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Seed cells in a 6-well plate and treat as described above.

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against iNOS, COX-2, and phosphorylated forms of NF-κB and MAPK pathway proteins.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo acute anti-inflammatory activity of this compound in a mouse model.

Materials:

  • Male ICR mice (or other suitable strain)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Positive control drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping and Dosing:

    • Randomly divide mice into groups (n=6-8 per group): Vehicle control, test compound (multiple doses), and positive control.

    • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after treatment, inject 50 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema Inhibition:

    • Calculate the percentage increase in paw volume for each mouse.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

  • Myeloperoxidase (MPO) Assay (Optional): At the end of the experiment, euthanize the animals, excise the paw tissue, and measure MPO activity as an indicator of neutrophil infiltration.

Visualizations

G cluster_0 Experimental Workflow: In Vitro Anti-inflammatory Assay A RAW 264.7 Cell Culture B Pre-treatment with This compound A->B I MTT Assay (Cell Viability) A->I C LPS Stimulation B->C D Supernatant Collection (24h) C->D E Cell Lysis C->E F Griess Assay (NO) D->F G ELISA (TNF-α, IL-6, PGE₂) D->G H Western Blot (iNOS, COX-2, NF-κB, MAPK) E->H

Caption: Workflow for in vitro anti-inflammatory evaluation.

G cluster_1 Signaling Pathway: Inhibition of NF-κB by Germacranolides LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene induces Compound Germacranolide (e.g., 4E-Deacetylchromolaenide 4'-O-acetate) Compound->IKK inhibits Compound->NFkB inhibits

Caption: Simplified NF-κB inhibitory pathway.

References

Application Notes and Protocols for Investigating the Cytotoxic Effects of 4E-Deacetylchromolaenide 4'-O-acetate on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4E-Deacetylchromolaenide 4'-O-acetate is a novel or uncharacterized compound, and as such, specific data regarding its cytotoxic effects on cancer cell lines are not available in the public domain. However, it is structurally related to other cytotoxic compounds isolated from Chromolaena odorata. Extracts and isolated constituents from this plant have demonstrated cytotoxic activity against a range of cancer cell lines, suggesting that this compound may also possess anticancer properties. This document provides a generalized framework and detailed protocols for the investigation of its cytotoxic effects, drawing upon data from related compounds found in Chromolaena odorata.

The primary mechanism of action for many cytotoxic compounds isolated from Chromolaena odorata involves the induction of apoptosis and cell cycle arrest. It is hypothesized that this compound may function similarly. The following protocols and data tables for related compounds can serve as a guide for researchers initiating studies on this specific molecule.

Data Presentation: Cytotoxicity of Compounds from Chromolaena odorata

The following table summarizes the cytotoxic activities of various extracts and compounds isolated from Chromolaena odorata against several cancer cell lines. This data can be used as a reference for designing experiments with this compound.

Compound/ExtractCancer Cell Line(s)IC50 Value(s)Reference(s)
Chromolaena odorata Ethyl Acetate (B1210297) ExtractMCF-7218.78 µg/mL[1]
T47D307.61 µg/mL[1]
Chromolaena odorata Ethanolic ExtractHep G223.44 µg/mL[2]
Chromolaena odorata Extract (COE)4T153 µg/mL
Sinensetin (from C. odorata)4T158 µM (21.6 µg/mL)
Flavonoid Glycoside 1 (from C. odorata)LLC, HL-6028.2 µM, 11.6 µM[3]
Flavonoid Glycoside 2 (from C. odorata)HL-6010.8 µM[3]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, T47D, Hep G2, 4T1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • MTT solvent (e.g., 0.01 M HCl in isopropanol (B130326) or acidified SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A dose-response experiment with concentrations ranging from nanomolar to micromolar levels is recommended.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Apoptosis Analysis using Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

    • Harvest the cells by trypsinization.

    • Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use FITC signal detector (FL1) for Annexin V and PI signal detector (FL2 or FL3) for PI.

    • Differentiate cell populations:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Cell Cycle Analysis using Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Fixation:

    • Seed cells and treat with this compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer.

    • Use a histogram to visualize the DNA content and quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cancer Cell Culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle_assay compound_prep Prepare 4E-Deacetylchromolaenide 4'-O-acetate dilutions compound_prep->mtt_assay compound_prep->apoptosis_assay compound_prep->cell_cycle_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist

Caption: Experimental workflow for assessing the cytotoxic effects.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 4E-Deacetylchromolaenide 4'-O-acetate bax Bax/Bak Activation compound->bax death_receptor Death Receptor (e.g., Fas, TRAIL-R) compound->death_receptor Potential mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 disc DISC Formation death_receptor->disc casp8 Caspase-8 Activation disc->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Generalized apoptosis signaling pathway.

References

Investigating the Mechanism of Action of 4E-Deacetylchromolaenide 4'-O-acetate: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the likely mechanism of action of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone, based on the established activities of this class of compounds. The protocols detailed below are designed to enable researchers to investigate its effects on key cellular pathways, particularly focusing on cytotoxicity, apoptosis, and the inhibition of the NF-κB signaling pathway.

Introduction

This compound belongs to the family of sesquiterpene lactones, a diverse group of natural products known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. A common structural feature of many bioactive sesquiterpene lactones is the α-methylene-γ-lactone moiety, which is a key electrophilic center responsible for their biological effects. This reactive group can undergo Michael addition with nucleophilic residues in proteins, particularly cysteine residues in key signaling molecules, leading to the modulation of cellular pathways.

The primary mechanism of action for many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates a multitude of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions.

This document outlines experimental approaches to elucidate the specific effects of this compound on cancer cells, with a focus on its potential to induce apoptosis and inhibit NF-κB signaling.

Data Presentation

While specific quantitative data for this compound is not yet available in the public domain, the following table provides a template for summarizing key quantitative metrics that should be determined through the experimental protocols outlined below.

ParameterCell LineValue
IC50 (Cytotoxicity) e.g., HeLa, MCF-7, A549User-determined
Apoptosis Induction (%) e.g., HeLaUser-determined
NF-κB Inhibition (IC50) e.g., HEK293-NF-κB reporterUser-determined
IκBα Degradation Inhibition e.g., HeLaUser-determined

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours.

  • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well and mix to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Workflow for Cytotoxicity Assay:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 seed Seed cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere prepare Prepare serial dilutions of compound treat Treat cells with compound prepare->treat incubate Incubate for 24-72 hours add_reagent Add MTT/WST-1 reagent incubate->add_reagent measure Measure absorbance add_reagent->measure calculate Calculate IC50 measure->calculate

Caption: Workflow for determining the IC50 of this compound.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol quantifies the induction of apoptosis by the compound.

Materials:

  • Cancer cell line (e.g., HeLa)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Logical Flow of Apoptosis Induction:

G compound This compound cell Cancer Cell compound->cell Treatment apoptosis Apoptosis cell->apoptosis Induces

Caption: Simplified relationship between compound treatment and apoptosis induction.

NF-κB Reporter Assay

This protocol measures the inhibitory effect of the compound on NF-κB transcriptional activity.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • 96-well plates

  • This compound

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HEK293-NF-κB reporter cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control and determine the IC50 for NF-κB inhibition.

Western Blot for IκBα Degradation

This protocol assesses if the compound inhibits NF-κB activation by preventing the degradation of its inhibitor, IκBα.

Materials:

  • Cancer cell line (e.g., HeLa)

  • 6-well plates

  • This compound

  • TNF-α

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Seed cells in 6-well plates.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with TNF-α for 15-30 minutes. Include an unstimulated control.

  • Lyse the cells, collect the protein lysates, and determine the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against IκBα and β-actin (as a loading control).

  • Incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the level of IκBα degradation.

Proposed Signaling Pathway

Based on the known mechanism of action of sesquiterpene lactones, this compound is hypothesized to inhibit the NF-κB signaling pathway.

G cluster_pathway Canonical NF-κB Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocates to Nucleus IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_NFkB->Proteasome Ubiquitination Proteasome->IkBa Degrades IκBα Transcription Gene Transcription (Inflammation, Proliferation) NFkB_nuc->Transcription compound This compound compound->inhibition inhibition->IKK Inhibits

Caption: Proposed inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of in vitro assays for evaluating the bioactivity of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone. The protocols are designed to assess its cytotoxic, anti-inflammatory, and antioxidant potential, activities commonly associated with this class of compounds.

Overview of Potential Bioactivities

This compound is a natural product isolated from plants of the Chromolaena genus. While specific data on this derivative is limited, sesquiterpene lactones are a well-studied class of compounds known for a wide range of biological activities.[1] These activities are often attributed to the α-methylene-γ-lactone group, which can react with biological nucleophiles such as sulfhydryl groups in proteins via Michael addition.[1] Based on the activities of structurally related compounds, the primary bioactivities to investigate for this compound include:

  • Cytotoxicity: Many sesquiterpene lactones exhibit cytotoxic effects against various cancer cell lines, making this a crucial initial screening step.

  • Anti-inflammatory Activity: Sesquiterpene lactones have been shown to modulate inflammatory pathways, often by inhibiting key signaling molecules like NF-κB.[1]

  • Antioxidant Activity: The potential to scavenge free radicals is another reported bioactivity for some sesquiterpenoids.

Data Presentation: Summary of Expected Quantitative Data

The following table summarizes the expected quantitative data from the described in vitro assays. This data is presented for illustrative purposes to guide data analysis and comparison.

Assay TypeCell Line / SystemTest Compound Concentration(s)Positive ControlMeasured ParameterExpected Result (Example)
Cytotoxicity
MTT AssayHeLa, A549, MCF-70.1, 1, 10, 50, 100 µMDoxorubicin (10 µM)IC₅₀ (µM)HeLa: 15.2 ± 1.8A549: 25.7 ± 2.3MCF-7: 31.4 ± 3.1
LDH Release AssayRAW 264.70.1, 1, 10, 50, 100 µMTriton X-100 (1%)% CytotoxicityDose-dependent increase in LDH release
Anti-inflammatory
Nitric Oxide (NO) AssayLPS-stimulated RAW 264.71, 5, 10, 25 µML-NAME (100 µM)% NO InhibitionIC₅₀: 8.5 ± 0.9 µM
TNF-α ELISALPS-stimulated RAW 264.71, 5, 10, 25 µMDexamethasone (1 µM)% TNF-α InhibitionIC₅₀: 12.1 ± 1.3 µM
IL-6 ELISALPS-stimulated RAW 264.71, 5, 10, 25 µMDexamethasone (1 µM)% IL-6 InhibitionIC₅₀: 18.6 ± 2.0 µM
Antioxidant
DPPH Radical ScavengingCell-free10, 50, 100, 200, 500 µg/mLAscorbic Acid% ScavengingIC₅₀: 150.3 ± 12.5 µg/mL

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

Materials:

  • RAW 264.7 macrophage cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the test compound for 24 hours. Include a vehicle control, a high-level control (e.g., 1% Triton X-100 for maximum LDH release), and a low-level control (untreated cells).

  • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Griess reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite (B80452) is used to determine the nitrite concentration.

This assay quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 released by LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete growth medium

  • LPS

  • This compound stock solution (in DMSO)

  • Mouse TNF-α and IL-6 ELISA kits

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any debris.

  • Perform the TNF-α and IL-6 ELISA according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

This is a cell-free assay to evaluate the free radical scavenging activity of the test compound.[2][3]

Materials:

  • DPPH solution (in methanol)

  • This compound stock solution (in methanol)

  • Methanol

  • Positive control (e.g., Ascorbic acid)

  • 96-well plate

  • Microplate reader

Protocol:

  • Add 100 µL of various concentrations of the test compound to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflows and a key signaling pathway relevant to the anti-inflammatory activity of sesquiterpene lactones.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assays cluster_anti_inflammatory Anti-inflammatory Assays cluster_antioxidant Antioxidant Assay prep_cells_cyto Prepare Cell Culture (e.g., HeLa, A549) treatment_cyto Treat with 4E-Deacetylchromolaenide 4'-O-acetate prep_cells_cyto->treatment_cyto mtt_assay MTT Assay treatment_cyto->mtt_assay ldh_assay LDH Assay treatment_cyto->ldh_assay analysis_cyto Calculate IC50 / % Cytotoxicity mtt_assay->analysis_cyto ldh_assay->analysis_cyto prep_cells_inflam Prepare RAW 264.7 Macrophage Culture treatment_inflam Pre-treat with Compound, then stimulate with LPS prep_cells_inflam->treatment_inflam griess_assay Griess Assay (NO) treatment_inflam->griess_assay elisa_assay ELISA (TNF-α, IL-6) treatment_inflam->elisa_assay analysis_inflam Quantify Inhibition griess_assay->analysis_inflam elisa_assay->analysis_inflam prepare_reagents Prepare Compound and DPPH solutions reaction Mix and Incubate prepare_reagents->reaction measurement Measure Absorbance reaction->measurement analysis_antioxidant Calculate % Scavenging measurement->analysis_antioxidant

Caption: General experimental workflow for in vitro bioactivity screening.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p65/p50) IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus translocates NFkB->IkB_NFkB Compound 4E-Deacetylchromolaenide 4'-O-acetate Compound->IKK inhibits Compound->NFkB inhibits NFkB_nuc NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) IkB_NFkB->NFkB IκB degradation NFkB_nuc->Genes activates transcription

References

4E-Deacetylchromolaenide 4'-O-acetate: Application Notes and Protocols for Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpenoid compound that has been identified as a subject of interest for potential therapeutic applications. As a member of the diverse family of natural products derived from plant sources, it warrants investigation for its biological activities. This document provides a framework of application notes and standardized protocols for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound, particularly focusing on its hypothesized cytotoxic and anti-inflammatory properties. While direct experimental data on this specific compound is not publicly available, the following protocols are based on established methodologies for evaluating similar natural products and provide a robust starting point for investigation.

Potential Therapeutic Applications

Based on the activities of structurally related sesquiterpenoids, this compound is hypothesized to possess potential therapeutic efficacy in the following areas:

  • Oncology: As a potential cytotoxic agent against various cancer cell lines.

  • Inflammation: As a potential anti-inflammatory agent for the management of inflammatory disorders.

Data Presentation

Currently, there is no publicly available quantitative data specifically for this compound. The following table is provided as a template for researchers to populate with their experimental findings.

Biological Activity Cell Line / Model Metric (e.g., IC50, % Inhibition) Value (µM) Positive Control Reference
Cytotoxicitye.g., MCF-7 (Breast Cancer)IC50Data to be generatede.g., DoxorubicinInternal Report
Cytotoxicitye.g., A549 (Lung Cancer)IC50Data to be generatede.g., DoxorubicinInternal Report
Cytotoxicitye.g., HCT116 (Colon Cancer)IC50Data to be generatede.g., DoxorubicinInternal Report
Anti-inflammatorye.g., RAW 264.7 (Macrophage)NO Production Inhibition (%)Data to be generatede.g., DexamethasoneInternal Report
Anti-inflammatorye.g., RAW 264.7 (Macrophage)IL-6 Inhibition (%)Data to be generatede.g., DexamethasoneInternal Report
Anti-inflammatorye.g., RAW 264.7 (Macrophage)TNF-α Inhibition (%)Data to be generatede.g., DexamethasoneInternal Report

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the investigation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions in fresh medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • This compound

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Flow cytometer

Protocol:

  • Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

Objective: To determine if this compound induces apoptosis.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis and Cell Cycle-Related Proteins

Objective: To investigate the molecular mechanism of action of this compound.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, p53, Akt, p-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Hypothesized Signaling Pathway for Cytotoxic Activity

Cytotoxic_Pathway cluster_cell Cellular Response Compound 4E-Deacetylchromolaenide 4'-O-acetate Cell Cancer Cell DNA_Damage DNA Damage Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 CDK4_CyclinD1 CDK4/Cyclin D1 Inhibition p21->CDK4_CyclinD1 G1_Arrest G1 Phase Cell Cycle Arrest CDK4_CyclinD1->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Bax->Apoptosis Bcl2->Apoptosis Experimental_Workflow Start Start: Compound Acquisition (this compound) Cytotoxicity 1. In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Start->Cytotoxicity IC50 2. Determine IC50 Values Cytotoxicity->IC50 Mechanism 3. Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis WesternBlot Protein Expression Analysis (Western Blot) Mechanism->WesternBlot Report 4. Data Analysis and Reporting CellCycle->Report Apoptosis->Report WesternBlot->Report Anti_inflammatory_Screening Compound 4E-Deacetylchromolaenide 4'-O-acetate Cell_Model Cell Model (e.g., RAW 264.7 Macrophages) Compound->Cell_Model Measurement Measure Inflammatory Mediators Cell_Model->Measurement Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Cell_Model NO Nitric Oxide (NO) Measurement->NO Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Measurement->Cytokines Outcome Reduced Inflammation NO->Outcome Inhibition leads to Cytokines->Outcome Inhibition leads to

Unveiling the Potential of 4E-Deacetylchromolaenide 4'-O-acetate in Traditional Chinese Medicine Research: A Look into a Promising Sesquiterpene Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 6, 2025 – In the ongoing exploration of novel therapeutic agents from Traditional Chinese Medicine (TCM), the sesquiterpene lactone 4E-Deacetylchromolaenide 4'-O-acetate has emerged as a compound of interest for researchers, scientists, and drug development professionals. While specific research on this particular molecule is still in its nascent stages, its origin from plants with a rich history in traditional healing, such as those from the Eupatorium and Chromolaena genera, suggests a promising avenue for investigation into its potential pharmacological activities.

This document provides an overview of the current understanding and proposes a framework for the systematic study of this compound, drawing parallels from structurally related compounds found in the same plant families. The application notes and protocols outlined below are intended to serve as a guide for researchers embarking on the study of this and similar natural products.

Application Notes

Overview and Rationale for Study

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Sesquiterpene lactones isolated from plants used in TCM, such as Eupatorium fortunei (Pei Lan) and Chromolaena odorata, have demonstrated significant anti-inflammatory, cytotoxic, and antimicrobial properties. The traditional use of these plants for treating ailments ranging from digestive disorders to skin infections and wounds provides a strong ethnobotanical basis for investigating the specific contributions of their chemical constituents.

The study of this compound is warranted to:

  • Elucidate its specific mechanism of action.

  • Determine its potential as a lead compound for the development of new drugs.

  • Standardize its use in a modern context, bridging the gap between traditional knowledge and evidence-based medicine.

Potential Therapeutic Applications

Based on the known activities of related sesquiterpene lactones, the primary areas of investigation for this compound include:

  • Oncology: Many sesquiterpene lactones exhibit cytotoxicity against various cancer cell lines. Research should focus on determining the IC50 values of this compound against a panel of human cancer cells and elucidating the underlying apoptotic or cell cycle arrest pathways.

  • Inflammation: Anti-inflammatory activity is a hallmark of this class of compounds. Investigations into the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines, as well as the modulation of signaling pathways like NF-κB, are highly relevant.

  • Infectious Diseases: The antimicrobial potential against a spectrum of bacteria and fungi should be explored, particularly in the context of rising antimicrobial resistance.

Data Presentation: A Framework for Quantitative Analysis

Due to the limited availability of specific quantitative data for this compound, the following table serves as a template for researchers to structure their findings. Data from studies on other relevant sesquiterpene lactones from Eupatorium and Chromolaena species are included for illustrative purposes.

Compound/ExtractBiological ActivityAssayTarget/Cell LineResult (IC50/MIC)Reference
This compound Data to be determined
Eupalinolide C (from E. lindleyanum)CytotoxicityMTT AssayA-549 (Lung Cancer)Example: 5.2 µM[Fictionalized]
Eupalinolide D (from E. lindleyanum)CytotoxicityMTT AssayBGC-823 (Gastric Cancer)Example: 3.8 µM[Fictionalized]
Chromolaena odorata extractAntimicrobialBroth MicrodilutionStaphylococcus aureusExample: 62.5 µg/mL[Fictionalized]
Germacrane Sesquiterpene (from E. chinense)PTP1B InhibitionEnzymatic AssayPTP1B EnzymeExample: 11 µM[Fictionalized]

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Protocol 1: Isolation and Purification of this compound
  • Plant Material: Collect and identify the aerial parts of Chromolaena odorata or a relevant Eupatorium species.

  • Extraction: Air-dry and powder the plant material. Macerate the powder in methanol (B129727) at room temperature for 72 hours. Filter and concentrate the extract under reduced pressure.

  • Fractionation: Subject the crude extract to solvent-solvent partitioning using hexane, ethyl acetate (B1210297), and water.

  • Chromatography: Purify the ethyl acetate fraction using a combination of silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate the target compound.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry, and compare the data with published values for CAS number 104736-09-6.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Protocol 3: Nitric Oxide (NO) Inhibition Assay in Macrophages
  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Treatment: Seed the cells in 96-well plates and treat with different concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.

  • Griess Assay: Collect the cell supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Visualizing the Path Forward: Signaling Pathways and Workflows

To facilitate a deeper understanding of the potential mechanisms of action and the experimental approaches, the following diagrams are provided.

experimental_workflow cluster_extraction Isolation & Identification cluster_bioassays Biological Evaluation cluster_mechanism Mechanism of Action plant Plant Material (Eupatorium/Chromolaena) extraction Solvent Extraction plant->extraction fractionation Fractionation extraction->fractionation purification Chromatographic Purification fractionation->purification elucidation Structure Elucidation (NMR, MS) purification->elucidation cytotoxicity Cytotoxicity Assays (e.g., MTT) elucidation->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) elucidation->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC) elucidation->antimicrobial pathway_analysis Signaling Pathway Analysis (Western Blot, PCR) cytotoxicity->pathway_analysis anti_inflammatory->pathway_analysis in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo

Caption: A generalized workflow for the research and development of this compound.

nf_kb_pathway lps Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) nucleus->gene_expression compound 4E-Deacetylchromolaenide 4'-O-acetate compound->ikk Inhibits? compound->nfkb Inhibits translocation?

Caption: A potential anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

The exploration of this compound holds the promise of uncovering a novel bioactive compound with significant therapeutic potential. By employing systematic and rigorous scientific methodologies, the traditional knowledge associated with its plant sources can be translated into modern pharmacological applications, ultimately contributing to the advancement of healthcare.

Application Notes and Protocols: Effects of Sesquiterpene Lactones on Triple-Negative Breast Cancer (TNBC) Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Study on Arnicolide D

Disclaimer: To date, specific research on "4E-Deacetylchromolaenide 4'-O-acetate" and its effects on triple-negative breast cancer (TNBC) is not available in the public domain. This document provides a detailed overview of the effects of a closely related sesquiterpene lactone, Arnicolide D , on TNBC cells, serving as a representative model for this class of compounds. The methodologies and observed effects described herein may provide a valuable framework for investigating other sesquiterpene lactones.

Introduction

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets renders TNBC unresponsive to hormonal or HER2-targeted therapies, leaving cytotoxic chemotherapy as the primary systemic treatment option.[1] Consequently, there is a critical need for the development of novel therapeutic agents for TNBC.

Natural compounds, such as sesquiterpene lactones, have emerged as a promising source of potential anticancer agents. Arnicolide D, a naturally occurring sesquiterpene lactone, has demonstrated significant inhibitory effects against TNBC by inducing cell cycle arrest and apoptosis, and suppressing key signaling pathways.[1][2][3] These application notes provide a summary of the quantitative effects of Arnicolide D on TNBC cells and detailed protocols for the key experiments performed.

Data Presentation: Quantitative Effects of Arnicolide D on TNBC Cells

The following tables summarize the dose- and time-dependent effects of Arnicolide D on the viability and apoptosis of two representative TNBC cell lines, MDA-MB-231 and MDA-MB-468.

Table 1: Effect of Arnicolide D on TNBC Cell Viability (MTT Assay)

Cell LineTreatment DurationArnicolide D Concentration (µM)% Cell Viability (Mean ± SEM)
MDA-MB-231 24 h2.5~95%
5~85%
10~70%
20~50%***
48 h2.5~90%
5~75%
10~55%
20~35%
72 h2.5~80%
5~60%
10~40%
20~25%
MDA-MB-468 24 h2.5~90%
5~70%**
10~50%
20~30%
48 h2.5~80%*
5~55%
10~35%
20~20%
72 h2.5~65%**
5~40%
10~25%
20~15%***

*P<0.05, **P<0.01, ***P<0.001, compared to control. Data is adapted from published research.[2]

Table 2: Induction of Apoptosis by Arnicolide D in TNBC Cells (Flow Cytometry with Annexin V-FITC/PI Staining)

Cell LineTreatment DurationArnicolide D Concentration (µM)% Apoptotic Cells (Annexin V Positive)
MDA-MB-231 24 h1027.93%
2029.37%
48 h1032.43%
2042.63%
MDA-MB-468 24 h1022.68%
2036.68%
48 h1039.21%
2081.22%

Data is adapted from published research.[1][4]

Experimental Protocols

Cell Culture
  • Cell Lines: MDA-MB-231 and MDA-MB-468 (human triple-negative breast cancer cell lines).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Arnicolide D (e.g., 0, 2.5, 5, 10, 20 µM) for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (vehicle-treated) cells.

Apoptosis Assay (Flow Cytometry)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells per well, allow them to adhere overnight, and then treat with Arnicolide D (e.g., 0, 10, 20 µM) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.[1][4]

Western Blot Analysis
  • Cell Lysis: After treatment with Arnicolide D, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-STAT3, STAT3, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis TNBC_cells TNBC Cell Lines (MDA-MB-231, MDA-MB-468) treatment Treat with Arnicolide D (Varying Concentrations & Durations) TNBC_cells->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis western_blot Protein Expression (Western Blot) treatment->western_blot quant_viability Quantify Cell Viability viability->quant_viability quant_apoptosis Quantify Apoptosis Rate apoptosis->quant_apoptosis quant_protein Analyze Protein Levels western_blot->quant_protein

Caption: Experimental workflow for evaluating the effects of Arnicolide D on TNBC cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation Survival mTOR->Proliferation mTOR->Apoptosis Inhibits STAT3->Proliferation STAT3->Apoptosis Inhibits ArnicolideD Arnicolide D ArnicolideD->Akt Inhibits ArnicolideD->mTOR Inhibits ArnicolideD->STAT3 Inhibits

Caption: Arnicolide D inhibits Akt/mTOR and STAT3 signaling pathways in TNBC cells.

References

Targeting Ferritinophagy and Mitochondrial Damage with Sesquiterpene Lactones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones (SLs) are a diverse class of naturally occurring compounds with demonstrated anti-cancer properties. A growing body of evidence suggests that their therapeutic effects are, in part, mediated through the induction of ferritinophagy and subsequent mitochondrial damage, ultimately leading to cancer cell death. Ferritinophagy is a selective autophagic process that degrades the iron-storage protein ferritin, leading to an increase in intracellular labile iron. This iron overload can catalyze the formation of reactive oxygen species (ROS), inducing oxidative stress and damaging mitochondria. This cascade of events can trigger ferroptosis, an iron-dependent form of programmed cell death.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for studying the effects of sesquiterpene lactones on ferritinophagy and mitochondrial integrity. The included methodologies will enable researchers to investigate the mechanism of action of novel SLs and evaluate their potential as therapeutic agents.

Data Presentation: Efficacy of Sesquiterpene Lactones

The following tables summarize the cytotoxic and mitochondria-targeting effects of various sesquiterpene lactones on different cancer cell lines.

Table 1: Cytotoxicity of Sesquiterpene Lactones in Cancer Cell Lines

Sesquiterpene LactoneCell LineAssayIC50 / Effective ConcentrationExposure TimeReference
CynaropicrinU-87 MG (Glioblastoma)MTT4 µM, 8 µM, 10 µM48 h[4][5]
Eupachinilides A, E, F, IVarious tumor cell lines-Moderate cytotoxic activities-[6]
Compound 1 from E. chinenseAGS (Gastric Adenocarcinoma)-4.33 µM-[7]
Compounds from T. diversifoliaKB, HepG2, A549, MCF7-0.29 - 17.0 µM-[8]
GoyazensolideMOLM-13 (Leukemia)Proliferation/Metabolic1.0 - 2.0 µM-[9]
Ivalin & ParthenolideC2C12 (Murine Muscle)MTT2.7 - 3.3 µM24, 48, 72 h[10]

Table 2: Mitochondrial Effects of Sesquiterpene Lactones from Jurinea gabrieliae on U87 Glioblastoma Cells

CompoundConcentrationEffect on Succinate Dehydrogenase (SDH) ActivityEffect on ROS FormationEffect on Mitochondrial Membrane Potential (MMP)Cytochrome c Release
8-deacyloxy-8α-(methylacryloxy)-subluteolide (A)25, 50, 100 µg/mlSelective inhibitionIncreasedCollapseIncreased
Subluteolide (B)25, 50, 100 µg/mlSelective inhibitionIncreasedCollapseIncreased
Janerin (C)25, 50, 100 µg/mlSelective inhibitionIncreasedCollapseIncreased
Note: Effects were observed selectively in mitochondria from U87 cells and not in mitochondria from normal rat brain.[11]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway and a general experimental workflow for investigating the effects of sesquiterpene lactones.

Ferritinophagy_Pathway cluster_0 Cellular Environment cluster_1 Cytosol cluster_2 Mitochondrion Sesquiterpene Lactones Sesquiterpene Lactones NCOA4 NCOA4 Sesquiterpene Lactones->NCOA4 Induces Ferritin Ferritin NCOA4->Ferritin Binds Autophagosome Autophagosome Ferritin->Autophagosome Cargo Delivery Lysosome Lysosome Autophagosome->Lysosome Fuses Labile Iron Pool Labile Iron Pool Lysosome->Labile Iron Pool Degrades Ferritin, Releases Iron ROS ROS Labile Iron Pool->ROS Fenton Reaction Mitochondrion Mitochondrion ROS->Mitochondrion Oxidative Stress Mitochondrial Damage Mitochondrial Damage Mitochondrion->Mitochondrial Damage Leads to Cell Death (Ferroptosis) Cell Death (Ferroptosis) Mitochondrial Damage->Cell Death (Ferroptosis)

Sesquiterpene lactone-induced ferritinophagy and mitochondrial damage pathway.

Experimental_Workflow start Cancer Cell Culture treatment Treat with Sesquiterpene Lactone start->treatment endpoint Choose Endpoint Assays treatment->endpoint ferritinophagy Ferritinophagy Assessment (Western Blot for NCOA4, FTH1) endpoint->ferritinophagy Mechanism mito_damage Mitochondrial Damage Assessment (JC-1 for MMP, DCFH-DA for ROS) endpoint->mito_damage Mechanism cytotoxicity Cytotoxicity Assessment (MTT/Resazurin Assay) endpoint->cytotoxicity Effect data_analysis Data Analysis ferritinophagy->data_analysis mito_damage->data_analysis cytotoxicity->data_analysis conclusion Conclusion data_analysis->conclusion

General experimental workflow for studying sesquiterpene lactone effects.

Experimental Protocols

Protocol 1: Assessment of Ferritinophagy by Western Blotting

This protocol details the detection of key ferritinophagy markers, NCOA4 (the cargo receptor) and FTH1 (ferritin heavy chain 1), to monitor the induction of ferritinophagy by sesquiterpene lactones.

Materials:

  • Cancer cell line of interest (e.g., U-87 MG, HepG2)

  • Complete cell culture medium

  • Sesquiterpene lactone stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels (e.g., 4-20% gradient)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-NCOA4, anti-FTH1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera or X-ray film)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

    • Treat cells with various concentrations of the sesquiterpene lactone for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-50 µg) per lane of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to the loading control (β-actin). An increase in NCOA4 and a decrease in FTH1 levels are indicative of ferritinophagy induction.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol uses the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or damaged cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

  • Cells of interest seeded in a 96-well black, clear-bottom plate

  • Sesquiterpene lactone stock solution

  • JC-1 stock solution (e.g., 5 mg/mL in DMSO)

  • Complete cell culture medium

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Treat the cells with the sesquiterpene lactone at various concentrations for the desired duration. Include a vehicle control and a positive control (e.g., 10 µM CCCP for 30 minutes).

  • JC-1 Staining:

    • Prepare a JC-1 working solution (e.g., 2-10 µM in pre-warmed complete medium).

    • Remove the treatment medium from the wells and wash the cells once with warm PBS.

    • Add 100 µL of the JC-1 working solution to each well.

    • Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

  • Washing:

    • Aspirate the JC-1 staining solution.

    • Wash the cells twice with 100 µL of warm PBS per well.

  • Fluorescence Measurement:

    • Add 100 µL of PBS or culture medium to each well.

    • Measure the fluorescence using a plate reader.

      • Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.

      • Red fluorescence (aggregates): Excitation ~535 nm, Emission ~595 nm.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity for each well.

    • A decrease in the red/green ratio in treated cells compared to the control indicates mitochondrial membrane depolarization.

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS) with DCFH-DA

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels. Inside the cell, esterases cleave the acetate (B1210297) groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Cells seeded in a 96-well black, clear-bottom plate

  • Sesquiterpene lactone stock solution

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Serum-free cell culture medium or HBSS

  • Hydrogen peroxide (H₂O₂) as a positive control

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

    • Treat the cells with the sesquiterpene lactone at various concentrations. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 1 hour).

  • DCFH-DA Loading:

    • Prepare a fresh DCFH-DA working solution (e.g., 10-20 µM) in serum-free medium or HBSS immediately before use. Protect from light.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate at 37°C for 30 minutes in the dark.

  • Washing:

    • Aspirate the DCFH-DA solution.

    • Wash the cells twice with 100 µL of warm PBS to remove any extracellular probe.

  • Fluorescence Measurement:

    • Add 100 µL of PBS or HBSS to each well.

    • Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • The fluorescence intensity is directly proportional to the amount of intracellular ROS. Compare the fluorescence values of treated cells to the control to determine the effect of the sesquiterpene lactone on ROS production.

References

Troubleshooting & Optimization

Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4E-Deacetylchromolaenide 4'-O-acetate extraction from Chromolaena odorata.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for extracting this compound?

A1: While a specific protocol for this compound is not widely published, methanol (B129727) is a commonly used and effective solvent for extracting sesquiterpenoid lactones from Chromolaena odorata.[1] Ethanol and ethyl acetate (B1210297) have also been used with success for extracting similar compounds from the same plant family. The choice of solvent can significantly impact the yield and purity of the extract.

Q2: Which extraction method is most suitable for obtaining this compound?

A2: Maceration is a straightforward and widely used method for extracting compounds from Chromolaena odorata.[2] This involves soaking the plant material in a chosen solvent for an extended period. For potentially higher yields and shorter extraction times, modern techniques like Microwave-Assisted Extraction (MAE) can be considered, though optimization of parameters such as microwave power and extraction time is crucial.

Q3: How can I purify this compound from the crude extract?

A3: A multi-step purification process is typically required. This usually involves initial fractionation of the crude extract using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform (B151607), ethyl acetate).[1] Subsequent purification of the desired fraction can be achieved through column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[2][3][4][5]

Q4: What are the key factors that influence the extraction yield?

A4: Several factors can affect the yield of your extraction, including:

  • Solvent choice: The polarity of the solvent should be matched to the target compound.

  • Particle size of plant material: Grinding the plant material to a fine powder increases the surface area for solvent penetration.

  • Solvent-to-solid ratio: A higher ratio can improve extraction efficiency but may require more solvent and longer concentration times.

  • Extraction time and temperature: Longer extraction times and higher temperatures can increase yield, but excessive heat may degrade thermolabile compounds like sesquiterpenoid lactones.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract 1. Inappropriate solvent selection.2. Insufficient extraction time.3. Inadequate grinding of plant material.4. Poor quality of plant material.1. Experiment with solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate).2. Increase the extraction time, ensuring the temperature is not degrading the compound.3. Ensure the plant material is finely powdered to maximize surface area.4. Use freshly dried and properly stored plant material.
Emulsion Formation During Liquid-Liquid Partitioning High concentration of surfactants or lipids in the extract.1. Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase.2. Centrifuge the mixture at low speed to break the emulsion.3. Filter the emulsion through a bed of celite or glass wool.
Poor Separation in Column Chromatography 1. Inappropriate solvent system.2. Column overloading.3. Improper packing of the column.1. Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column.2. Reduce the amount of crude extract loaded onto the column.3. Ensure the column is packed uniformly to avoid channeling.
Co-elution of Impurities in HPLC Similar polarity of the target compound and impurities.1. Optimize the mobile phase gradient and flow rate.2. Try a different column with a different stationary phase chemistry.3. Perform a preliminary purification step like Solid Phase Extraction (SPE) to remove interfering compounds.[7]
Degradation of Target Compound Exposure to high temperatures, strong acids/bases, or prolonged exposure to light.1. Avoid excessive heat during extraction and solvent evaporation.2. Use neutral pH conditions unless the protocol specifies otherwise.3. Store extracts and purified compounds in a cool, dark place. Sesquiterpene lactones can be thermolabile.[6]

Quantitative Data

Table 1: Comparison of Extraction Yields from Chromolaena odorata Leaves using Maceration with Different Solvents.

SolventAverage Yield (%)
Water12.16
Methanol10.45
Ethanol8.42
Hexane2.37

(Data adapted from a study on Chromolaena odorata leaf extracts)

Experimental Protocols

Protocol 1: Maceration and Fractionation of Chromolaena odorata
  • Preparation of Plant Material: Air-dry the leaves of Chromolaena odorata at room temperature until a constant weight is achieved. Grind the dried leaves into a fine powder.

  • Extraction: Macerate 300 g of the powdered plant material in 1.5 L of 1:1 Dichloromethane-Methanol for 24 hours at room temperature with continuous shaking.[2]

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[2]

  • Fractionation: Dissolve the crude extract in a minimal amount of methanol and then partition sequentially with hexane, chloroform, and ethyl acetate. This will yield fractions of varying polarities containing different classes of compounds. The sesquiterpenoid lactones are expected to be enriched in the chloroform and ethyl acetate fractions.[1]

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Adsorb the dried chloroform or ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[2] For example, a gradient of hexane-ethyl acetate (from 100:0 to 0:100) can be used.

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.[2]

  • Final Purification: Subject the enriched fractions to preparative HPLC for the final isolation of this compound.

Visualizations

experimental_workflow start Dried & Powdered Chromolaena odorata Leaves extraction Maceration (e.g., Methanol) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Hexane Fraction Chloroform Fraction Ethyl Acetate Fraction partitioning->fractions column_chrom Silica Gel Column Chromatography fractions->column_chrom hplc Preparative HPLC column_chrom->hplc final_product Pure 4E-Deacetylchromolaenide 4'-O-acetate hplc->final_product

Caption: Experimental workflow for extraction and purification.

troubleshooting_logic start Low Extraction Yield? check_solvent Is the solvent appropriate? start->check_solvent Yes check_time Is extraction time sufficient? check_solvent->check_time Yes solution1 Test different solvents check_solvent->solution1 No check_grind Is plant material finely ground? check_time->check_grind Yes solution2 Increase extraction time check_time->solution2 No solution3 Grind material to a fine powder check_grind->solution3 No end Yield Improved check_grind->end Yes solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low extraction yield.

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases SL Sesquiterpenoid Lactone (e.g., 4E-Deacetylchromolaenide 4'-O-acetate) SL->IKK inhibits DNA DNA NFkB_n->DNA Gene_exp Gene Expression (Inflammation, Cell Survival) DNA->Gene_exp

Caption: General signaling pathway modulated by sesquiterpenoid lactones.

References

Troubleshooting low bioactivity results with 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 4E-Deacetylchromolaenide 4'-O-acetate. Given the limited specific data on this compound, this guide draws upon general principles of troubleshooting low bioactivity results for natural products, particularly sesquiterpene lactones isolated from plants such as Chromolaena odorata.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of compounds from Chromolaena odorata?

Chromolaena odorata is a plant known to produce a variety of bioactive compounds.[1][2][3] Extracts and isolated compounds from this plant have been reported to possess a wide range of pharmacological properties, including:

  • Anti-inflammatory: Inhibition of inflammatory mediators.[1][4]

  • Antimicrobial: Activity against various bacteria and fungi.[1][3]

  • Anticancer: Cytotoxic effects against different cancer cell lines.[1][4]

  • Antioxidant: Scavenging of free radicals.

  • Wound healing: Promotion of tissue repair.[1][2]

While the specific activity of this compound is not extensively documented, it belongs to the class of sesquiterpene lactones, which are known for their diverse biological activities.

Q2: I am not observing the expected bioactivity with this compound. What are the common initial troubleshooting steps?

When encountering low or no bioactivity, it is crucial to systematically evaluate your experimental setup. A logical troubleshooting workflow can help identify the root cause.

start Low/No Bioactivity Observed compound_integrity Verify Compound Integrity & Purity start->compound_integrity experimental_protocol Review Experimental Protocol start->experimental_protocol positive_control Assess Positive Control Performance experimental_protocol->positive_control data_analysis Check Data Analysis & Interpretation conclusion Formulate Conclusion & Next Steps data_analysis->conclusion negative_control Examine Negative Control positive_control->negative_control negative_control->data_analysis LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Compound 4E-Deacetylchromolaenide 4'-O-acetate Compound->Inhibition Inhibition->NFkB Inhibition->iNOS_protein

References

Enhancing the solubility of 4E-Deacetylchromolaenide 4'-O-acetate for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone derived from Chromolaena odorata. Due to its lipophilic nature, this compound may present solubility challenges in aqueous media commonly used for in vitro studies. This guide offers strategies to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended. DMSO is a powerful aprotic solvent capable of dissolving many lipophilic compounds. For compounds that are challenging to dissolve even in DMSO, gentle warming to 37°C or brief sonication may improve dissolution.[1] Always start with a small amount of your compound to test solubility before dissolving the entire batch.

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble when diluted into an aqueous solution. Here are several strategies to address this:

  • Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be toxic to cells.

  • Use a pre-dilution step: Instead of diluting the stock directly into the medium, try a serial dilution, first into a solution with a higher concentration of serum or albumin (if compatible with your experiment), and then into the final medium. Serum proteins can sometimes help to keep hydrophobic compounds in solution.[1]

  • Increase the serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) or other serum in your medium can enhance the solubility of lipophilic compounds.

  • Employ solubilizing agents: Consider the use of pharmaceutically acceptable solubilizing agents or excipients. These can include cyclodextrins, which encapsulate the hydrophobic compound, or non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low, non-toxic concentrations.[2] It is crucial to run vehicle controls to ensure the solubilizing agent itself does not affect the experimental outcome.

Q3: Are there alternative solvents to DMSO?

A3: Yes, other organic solvents can be used, but their compatibility with your specific in vitro model must be verified. Ethanol and methanol (B129727) are potential alternatives for creating stock solutions.[3][4][5][6] However, they are generally more volatile and may be more toxic to cells than DMSO at similar concentrations. Always prepare a fresh dilution of your stock solution in the culture medium immediately before use.

Q4: Can I use physical methods to improve the solubility of this compound?

A4: Yes, physical methods can be effective. Sonication of the stock solution can help to break down smaller aggregates and improve dissolution.[1] For the final dilution in aqueous media, vortexing during the addition of the compound can aid in its dispersion. Another technique is to prepare a solid dispersion of the compound with a hydrophilic carrier, though this is a more advanced method.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound will not dissolve in DMSO. Insufficient solvent volume or compound aggregation.Increase the volume of DMSO. Try gentle warming (37°C) or brief sonication. Ensure the DMSO is anhydrous.
Precipitation in cell culture medium. Poor aqueous solubility; "crashing out" of the compound.Decrease the final DMSO concentration. Increase the serum percentage in the medium. Use a solubilizing agent like a cyclodextrin (B1172386) or a non-ionic surfactant.
Inconsistent experimental results. Incomplete dissolution or precipitation of the compound leading to variable effective concentrations.Visually inspect for precipitation before each experiment. Prepare fresh dilutions for each experiment. Consider filtering the final solution through a 0.22 µm filter if precipitation is suspected (note: this may reduce the final concentration).
Cell toxicity observed in vehicle control. High concentration of the organic solvent.Reduce the final concentration of the solvent (e.g., DMSO to <0.5%). Switch to a less toxic solvent if possible.

Experimental Protocols

Protocol: Assessing the Solubility of this compound

This protocol outlines a general method for determining the approximate solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., DMSO, Ethanol, Methanol, PBS, Cell Culture Medium with varying serum concentrations)

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

  • Spectrophotometer or HPLC

Method:

  • Preparation of Supersaturated Solutions:

    • Weigh out a small, known amount of the compound (e.g., 1 mg) into several microcentrifuge tubes.

    • Add a small, fixed volume of each test solvent (e.g., 100 µL) to each tube.

    • Vortex the tubes vigorously for 1-2 minutes.

    • Sonicate the tubes for 10-15 minutes.

    • Allow the tubes to equilibrate at room temperature for 24 hours to ensure that a true equilibrium is reached.

  • Separation of Undissolved Compound:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved solid.

  • Quantification of Solubilized Compound:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

  • Calculation of Solubility:

    • Calculate the solubility in each solvent based on the measured concentration in the supernatant and the dilution factor.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_0 Initial Dissolution cluster_1 Solubility Check cluster_2 Troubleshooting cluster_3 Aqueous Dilution cluster_4 Solubility Enhancement Strategies A Start with this compound Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate B->C D Visually Inspect for Complete Dissolution C->D E Stock Solution Ready D->E Yes F Incomplete Dissolution D->F No I Dilute Stock in Aqueous Medium E->I G Add more DMSO F->G H Gently Warm (37°C) F->H G->C H->C J Precipitation? I->J K Experiment Ready J->K No L Precipitation Observed J->L Yes M Decrease Final DMSO % L->M N Increase Serum % L->N O Add Solubilizing Agent (e.g., Cyclodextrin) L->O M->I N->I O->I

Caption: Workflow for dissolving and troubleshooting the solubility of this compound.

Decision Pathway for Solvent Selection

G A Start: Need to dissolve this compound for in vitro study B Is the assay cell-based? A->B C Is the assay biochemical (cell-free)? B->C No D Use Anhydrous DMSO B->D Yes C->D Yes E Maintain final DMSO concentration < 0.5% D->E F Consider Ethanol or Methanol as alternatives D->F H Higher solvent concentrations may be acceptable D->H G Run vehicle controls to test for solvent effects E->G F->G I Always run vehicle controls H->I

Caption: Decision-making process for selecting an appropriate solvent system for in vitro studies.

References

Dealing with co-eluting impurities in the analysis of sesquiterpene lactones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Sesquiterpene Lactones

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of co-eluting impurities in the chromatographic analysis of sesquiterpene lactones. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that a single chromatographic peak contains co-eluting impurities?

A1: Confirming co-elution requires assessing peak homogeneity. Several methods can be employed:

  • Peak Shape Analysis: Visual inspection of the chromatogram is the first step. Asymmetrical peaks, such as those with a shoulder or significant tailing, can indicate the presence of more than one compound.[1][2] A shoulder is a sudden discontinuity in the peak shape, whereas tailing is a more gradual decline.[1][2]

  • Diode Array Detector (DAD/PDA) Analysis: A Diode Array Detector is invaluable for assessing peak purity.[1][2] This detector acquires UV-Vis spectra across the entire peak.[3][4] If the spectra taken from the upslope, apex, and downslope of the peak are identical, the peak is likely pure.[3][5] Differences in these spectra suggest the presence of a co-eluting impurity with a different UV profile.[1][5]

  • Mass Spectrometry (MS) Analysis: Coupling your chromatograph to a mass spectrometer provides an additional dimension of separation based on the mass-to-charge ratio (m/z) of the molecules.[6] If you observe multiple distinct m/z values across a single chromatographic peak, it is a strong indicator of co-elution.[1][6]

Q2: What are the initial steps to resolve co-eluting peaks in a reversed-phase HPLC method?

A2: Before considering advanced techniques, fundamental method parameters should be optimized. The goal is to alter the selectivity of the separation.

  • Gradient Profile Optimization: For complex samples, gradient elution is often necessary.[7][8] Start with a broad "scouting" gradient (e.g., 5-95% organic solvent) to determine the elution region of your compounds.[8] Then, create a shallower gradient around the elution time of the co-eluting peaks. A slower ramp rate increases the effective difference in retention times, often improving resolution.[9]

  • Mobile Phase Composition:

    • Organic Modifier: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol) can significantly alter selectivity.[9] Methanol and acetonitrile have different chemical properties that influence their interaction with both the analyte and the stationary phase, which can change the elution order.[9][10]

    • pH Adjustment: The retention of ionizable compounds is highly dependent on the pH of the mobile phase.[11][12] Adjusting the pH can change the ionization state of the sesquiterpene lactone or the impurity, leading to differential retention and improved separation.[12][13]

Q3: When should I consider changing my HPLC column to resolve co-elution?

A3: If optimizing the mobile phase and gradient does not provide adequate resolution, changing the stationary phase is the next logical step. The goal is to introduce a different separation mechanism or enhance selectivity.

  • Different Reversed-Phase Chemistry: Not all C18 columns are the same. If you are using a standard C18 column, consider switching to one with a different bonding density or end-capping.

  • Orthogonal Column Chemistry: For more challenging separations, select a column with a fundamentally different interaction mechanism. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns, for instance, offer pi-pi interactions in addition to hydrophobic interactions, which can be highly effective for separating aromatic or unsaturated compounds like many sesquiterpenes.[9]

The following table provides a hypothetical comparison of resolution (Rs) for a target sesquiterpene lactone and a co-eluting impurity on different stationary phases.

Stationary PhasePrimary Interaction MechanismExpected Resolution (Rs)Comments
Standard C18Hydrophobic0.8Poor resolution, significant overlap.
Phenyl-HexylHydrophobic, π-π Interactions1.6Baseline resolution achieved due to different selectivity.[9]
Pentafluorophenyl (PFP)Hydrophobic, Dipole-Dipole, π-π1.9Excellent resolution, potentially altering elution order.

Note: Resolution values are illustrative. An Rs value > 1.5 is generally considered baseline separation.[9]

Q4: What is Two-Dimensional Liquid Chromatography (2D-LC) and when is it useful?

A4: Two-dimensional liquid chromatography (2D-LC) is a powerful technique that subjects a sample to two independent separation steps.[14] It is particularly useful for analyzing highly complex samples like natural product extracts, where one-dimensional LC may not provide sufficient resolving power.[15][16][17]

In a typical setup, a fraction from the first dimension (¹D) column is transferred to a second dimension (²D) column with a different stationary phase.[14][16] This use of two columns with different separation mechanisms (orthogonality) dramatically increases peak capacity and resolution.[17] Online 2D-LC systems automate this process, saving time and reducing potential sample loss or contamination compared to offline methods.[15]

Troubleshooting Guides

Scenario 1: My peak of interest shows a significant shoulder, and DAD analysis indicates spectral impurity.

This is a classic case of co-elution. The following workflow can be used to systematically troubleshoot and resolve the issue.

G cluster_0 Troubleshooting Workflow for Co-Elution A Initial Observation: Peak shoulder or asymmetry observed B Step 1: Confirm Impurity - DAD Peak Purity Check - LC-MS m/z Analysis A->B Verify co-elution C Step 2: Method Optimization (Same Column) B->C Impurity Confirmed D Optimize Gradient Profile (Shallower Gradient) C->D E Modify Mobile Phase - Change Organic Solvent (ACN <=> MeOH) - Adjust pH D->E If no improvement J Resolution Achieved D->J F Step 3: Change Stationary Phase E->F If no improvement E->J G Select Orthogonal Column (e.g., Phenyl-Hexyl, PFP) F->G H Step 4: Advanced Techniques G->H If co-elution persists G->J I Consider 2D-LC for very complex mixtures H->I I->J

Caption: A logical workflow for troubleshooting co-eluting peaks.

Experimental Protocols

Protocol 1: Systematic Gradient Optimization

This protocol describes a systematic approach to optimizing a gradient elution method to improve the separation of a critical peak pair.

  • Scouting Run: Perform an initial fast gradient run to identify the approximate elution time of the target analytes.

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B in 10 minutes.[8]

    • Flow Rate: 1.0 mL/min

    • Detection: DAD at 210 nm[18]

  • Identify Critical Region: Note the time window where the co-eluting peaks elute. For example, let's assume they elute between 6.0 and 7.0 minutes, corresponding to a mobile phase composition of 45-55% B.

  • Develop a Shallow Gradient: Create a new gradient that is shallower across the critical region to increase separation.

    • Gradient Program:

      • 0.0 min: 35% B (Hold for 1 min)

      • 8.0 min: 65% B (This creates a slope of (65-35)/8 = 3.75% B/min)

      • 8.1 min: 95% B (Hold for 2 min for column wash)

      • 10.1 min: 35% B (Return to initial conditions)

      • 13.0 min: End run (Allow for re-equilibration)

  • Evaluate and Refine: Analyze the chromatogram for improved resolution. If separation is still insufficient, further decrease the gradient slope in the critical region or consider changing the organic modifier to methanol.[9]

Protocol 2: Workflow for 2D-LC Analysis

Two-dimensional LC is a powerful tool for resolving co-elution in complex samples.[15][17] The principle involves using two columns with different (orthogonal) separation mechanisms.[17]

G Principle of Online 2D-LC (Heart-Cutting) cluster_0 First Dimension (¹D) cluster_1 Second Dimension (²D) Pump1 ¹D Pump Col1 C18 Column Hydrophobic Separation Pump1->Col1 ¹D Eluent Injector Autosampler Injector->Pump1 ¹D Eluent Detector1 ¹D Detector (UV/DAD) Col1->Detector1 ¹D Eluent Valve 2-Position Switching Valve Detector1->Valve ¹D Eluent Waste1 Waste1 Detector1->Waste1 Un-transferred fractions Pump2 ²D Pump Col2 PFP Column Orthogonal Separation Pump2->Col2 Detector2 ²D Detector (MS/DAD) Col2->Detector2 Waste2 Waste2 Detector2->Waste2 Valve->Col2 Heart-cut fraction transferred

Caption: Workflow for an online 2D-LC heart-cutting experiment.

  • First Dimension (¹D) Separation: A standard reversed-phase separation is performed on a C18 column to provide an initial separation of the complex mixture.

  • Heart-Cutting: As the unresolved peak of interest begins to elute from the ¹D column and is detected, a multi-port switching valve is actuated. This diverts the "heart-cut" fraction containing the co-eluting compounds into a sample loop.

  • Second Dimension (²D) Separation: The trapped fraction is then injected onto the second column, which has an orthogonal stationary phase (e.g., PFP). The separation in the second dimension is typically very fast.

  • Detection: The separated components are detected using a high-sensitivity detector, often a mass spectrometer, allowing for both quantification and identification of the previously co-eluting compounds.

References

Stability testing of 4E-Deacetylchromolaenide 4'-O-acetate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 4E-Deacetylchromolaenide 4'-O-acetate in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a sesquiterpene lactone, is influenced by several factors including pH, temperature, light, and the presence of oxidizing agents. The lactone ring and ester groups in its structure are susceptible to hydrolysis under both acidic and alkaline conditions.

Q2: Which solvents are recommended for preparing stock solutions of this compound?

A2: For short-term storage and immediate use, aprotic solvents such as Dimethyl Sulfoxide (DMSO), acetone, or ethyl acetate (B1210297) are recommended. For long-term storage, it is advisable to store the compound in a dry, solid state at -20°C or below and prepare solutions fresh for each experiment. Protic solvents like ethanol (B145695) and methanol (B129727) may react with the compound over time.

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) detector is the most common and effective method for quantifying the degradation of this compound and detecting the formation of degradation products.[1] The use of a PDA detector allows for the simultaneous monitoring of multiple wavelengths, which is crucial for identifying new peaks that may correspond to degradants.[1]

Troubleshooting Guides

This section provides solutions to common problems that may arise during the stability testing of this compound.

Issue 1: Rapid Degradation of the Compound in Solution

  • Possible Cause: The chosen solvent may be reacting with the compound. Protic solvents like ethanol can lead to the formation of ethoxy-adducts.[2] The solution may also be exposed to inappropriate pH conditions or light.

  • Troubleshooting Steps:

    • Switch to a recommended aprotic solvent (e.g., DMSO, acetone).

    • Ensure the pH of the solution is neutral if using aqueous buffers.

    • Protect the solution from light by using amber vials or covering the container with aluminum foil.

    • Prepare solutions fresh before use whenever possible.

Issue 2: Appearance of Unexpected Peaks in the Chromatogram

  • Possible Cause: These new peaks likely represent degradation products. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help in identifying the nature of these degradants.[3]

  • Troubleshooting Steps:

    • Conduct a forced degradation study to systematically generate and identify potential degradation products.

    • Use HPLC coupled with Mass Spectrometry (LC-MS) to obtain molecular weight information of the unknown peaks, which can aid in structure elucidation.

    • Compare the retention times and UV spectra of the new peaks with those of known or suspected degradation products.

Issue 3: Poor Resolution or Tailing of the Analyte Peak in HPLC

  • Possible Cause: This can be due to issues with the mobile phase, the column, or the sample itself. For sesquiterpene lactones, the choice of mobile phase and column is critical for achieving good peak shape.

  • Troubleshooting Steps:

    • Optimize the mobile phase composition. A gradient elution with acetonitrile (B52724) and water is often effective for separating sesquiterpene lactones.[3]

    • Ensure the column is properly conditioned and has not degraded.

    • Check the pH of the mobile phase, as it can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Ensure the sample is fully dissolved and free of particulate matter.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Dissolve in acetonitrile for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound in acetonitrile to UV light (254 nm) for 48 hours.

  • Analysis: Analyze all samples by HPLC-PDA and compare the chromatograms to that of an untreated control solution.

HPLC Method for Stability Analysis
  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile.

    • 0-5 min: 10% B

    • 5-15 min: 10-60% B

    • 15-25 min: 60-90% B

    • 25-30 min: 90% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours.

SolventTime (hours)Remaining Compound (%)Appearance of Degradation Products (Peak Area %)
DMSO 01000
2498.51.5
4897.22.8
Ethanol 01000
2492.17.9
4885.314.7
Methanol 01000
2494.55.5
4889.810.2
Acetonitrile 01000
2499.10.9
4898.31.7
Water (pH 7) 01000
2496.33.7
4892.87.2

Note: This data is illustrative and intended to demonstrate a potential trend. Actual results may vary.

Mandatory Visualization

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Evaluation StockSolution Prepare Stock Solution (1 mg/mL in Acetonitrile) Acid Acidic Hydrolysis (0.1M HCl, 60°C) StockSolution->Acid Base Alkaline Hydrolysis (0.1M NaOH, RT) StockSolution->Base Oxidation Oxidative Degradation (3% H2O2, RT) StockSolution->Oxidation Thermal Thermal Degradation (Solid, 70°C) StockSolution->Thermal Photo Photolytic Degradation (Solution, UV light) StockSolution->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknowns Quantify Quantify Degradation HPLC->Quantify Identify Identify Degradants LCMS->Identify Pathway Elucidate Degradation Pathway Quantify->Pathway Identify->Pathway

Caption: Workflow for the forced degradation study of this compound.

References

Technical Support Center: Scaling Up the Isolation of 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the isolation of 4E-Deacetylchromolaenide 4'-O-acetate. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of this promising sesquiterpene lactone for further research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of research interest?

A1: this compound is a germacrane-type sesquiterpene lactone naturally found in plant species of the Chromolaena genus, particularly Chromolaena glaberrima. Sesquiterpene lactones are a large class of bioactive compounds known for a wide range of biological activities.[1][2] Preliminary research suggests that this compound may possess anti-inflammatory and other therapeutic properties, making it a person of interest for drug discovery and development. Its potential mechanism of action may involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[3][4]

Q2: What are the primary challenges in scaling up the isolation of this compound?

A2: Scaling up the isolation of this compound from a laboratory to a preparative scale presents several challenges. These include:

  • Maintaining Resolution: Achieving the same level of purity at a larger scale can be difficult as peak broadening is common.

  • Solvent Consumption: Large-scale chromatography requires significant volumes of solvents, leading to increased costs and environmental concerns.[5]

  • Compound Stability: Sesquiterpene lactones can be sensitive to heat and acidic conditions, potentially leading to degradation during prolonged processing.

  • Low Natural Abundance: The concentration of the target compound in the plant material may be low, requiring the processing of large amounts of biomass for a modest yield.

Q3: What chromatographic techniques are most suitable for large-scale purification?

A3: A multi-step chromatographic approach is typically employed. This often involves:

  • Initial Fractionation: Open column chromatography with silica (B1680970) gel is a common first step to separate the crude extract into fractions of varying polarity.

  • Fine Purification: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is often used for the final purification of the target compound from the enriched fractions. For large quantities, preparative HPLC systems are necessary.

Troubleshooting Guides

This section addresses specific problems that may arise during the experimental workflow.

Extraction and Initial Fractionation
Problem Possible Cause(s) Recommended Solution(s)
Low yield of crude extract Inefficient extraction solvent or method.- Ensure the plant material is properly dried and finely ground. - Use a solvent system with appropriate polarity (e.g., methanol (B129727) or an ethyl acetate (B1210297)/hexane mixture) for an extended extraction period (e.g., 48-72 hours) with agitation.
Poor separation in initial column chromatography - Inappropriate solvent system. - Column overloading. - Improperly packed column.- Optimize the solvent gradient using thin-layer chromatography (TLC) first. A common starting point for sesquiterpenes is a hexane-ethyl acetate gradient. - Reduce the amount of crude extract loaded onto the column. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. - Ensure the silica gel is packed uniformly without cracks or air bubbles.
Compound degradation on silica gel The compound is sensitive to the acidic nature of silica gel.- Deactivate the silica gel by washing it with a solvent containing a small amount of a weak base like triethylamine (B128534) before packing the column. - Consider using a different stationary phase like alumina (B75360) or a bonded-phase silica.
HPLC Purification
Problem Possible Cause(s) Recommended Solution(s)
Peak tailing - Column overload. - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH.- Reduce the injection volume or concentration of the sample. - Add a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase. - Adjust the pH of the mobile phase to suppress the ionization of the analyte.
Poor resolution between the target compound and impurities - Suboptimal mobile phase composition. - Inefficient column.- Optimize the gradient profile. A shallower gradient around the elution time of the target compound can improve resolution. - Use a column with a smaller particle size or a different stationary phase chemistry (e.g., C18 vs. Phenyl-Hexyl). - Ensure the column is not degraded by checking its theoretical plate count.
Irreproducible retention times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation.- Ensure the mobile phase is well-mixed and degassed. - Use a column thermostat to maintain a constant temperature. - Flush the column with a strong solvent after each run and store it in an appropriate solvent.

Experimental Protocols

Protocol 1: Large-Scale Extraction and Initial Fractionation
  • Plant Material Preparation: Air-dry the aerial parts of Chromolaena glaberrima at room temperature and then grind them into a fine powder.

  • Extraction: Macerate the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent-Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane, chloroform, and ethyl acetate. Concentrate each fraction to dryness. The target compound is expected to be in the more polar fractions (chloroform and ethyl acetate).

  • Silica Gel Column Chromatography:

    • Column Packing: Prepare a slurry of silica gel (e.g., 500 g for 10 g of extract) in n-hexane and pour it into a glass column. Allow the silica to settle and then add a layer of sand on top.

    • Sample Loading: Dissolve the ethyl acetate fraction (e.g., 10 g) in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel (e.g., 20 g), and dry it. Carefully load the dried sample onto the top of the column.

    • Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

    • Fraction Collection and Analysis: Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction by TLC. Combine fractions with similar TLC profiles.

Protocol 2: Preparative HPLC Purification
  • Sample Preparation: Dissolve the combined fractions containing this compound in the HPLC mobile phase (e.g., acetonitrile (B52724)/water). Filter the solution through a 0.45 µm filter.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B). For example, start with 30% A, increase to 70% A over 40 minutes.

    • Flow Rate: 15 mL/min.

    • Detection: UV at 220 nm.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be predetermined using an analytical scale HPLC.

  • Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

  • Solvent Removal: Remove the HPLC solvents under reduced pressure to obtain the pure compound.

Quantitative Data Summary

Note: The following data are illustrative and should be optimized for your specific experimental conditions. Currently, there is a lack of published, specific quantitative data for the large-scale isolation of this compound. The values below are based on general procedures for similar compounds.

Table 1: Example Yields at Different Stages of Isolation

StageStarting Material (g)Product (g)Yield (%)
Crude Methanol Extract1000 (Dried Plant)10010.0
Ethyl Acetate Fraction100 (Crude Extract)2525.0
Column Chromatography Fraction25 (EtOAc Fraction)2.510.0
Pure Compound (Post-HPLC)2.5 (CC Fraction)0.28.0

Table 2: Example Solvent Ratios for Column Chromatography

Stepn-Hexane (%)Ethyl Acetate (%)Expected Eluted Compounds
11000Non-polar compounds (e.g., fats, waxes)
2955Less polar terpenoids
39010Sesquiterpenes
48020Target Fraction (likely)
57030More polar sesquiterpenes
65050Polar compounds

Visualizations

Experimental Workflow

experimental_workflow plant Dried & Powdered Chromolaena glaberrima extraction Methanol Extraction plant->extraction partition Solvent-Solvent Partitioning extraction->partition Crude Extract column_chrom Silica Gel Column Chromatography partition->column_chrom Ethyl Acetate Fraction prep_hplc Preparative HPLC column_chrom->prep_hplc Enriched Fractions pure_compound Pure 4E-Deacetylchromolaenide 4'-O-acetate prep_hplc->pure_compound

Caption: Scaled-up isolation workflow for this compound.

NF-κB Signaling Pathway

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α ikk IKK Complex tnfa->ikk il1 IL-1 il1->ikk ikb IκB ikk->ikb Phosphorylation ub Ubiquitination & Degradation ikb->ub nfkb NF-κB (p50/p65) nfkb_nuc Active NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb IκB-NF-κB (Inactive) ub->nfkb Release dna DNA nfkb_nuc->dna Binds to promoter gene_exp Pro-inflammatory Gene Expression dna->gene_exp compound 4E-Deacetylchromolaenide 4'-O-acetate compound->ikk Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by the target compound.

References

Best practices for handling and storage of sesquiterpene lactones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing sesquiterpene lactones (STLs), along with troubleshooting guides and frequently asked questions for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for pure sesquiterpene lactones?

A1: To ensure stability, pure sesquiterpene lactones should be stored as a dry solid at -20°C or -80°C, protected from light and moisture.[1] For short-term storage, refrigeration at 4°C may be acceptable, but long-term storage at low temperatures is recommended to prevent degradation.[2][3]

Q2: How should I prepare stock solutions of sesquiterpene lactones?

A2: Stock solutions should be prepared in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1] It is advisable to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

Q3: Are sesquiterpene lactones sensitive to pH?

A3: Yes, the stability of some sesquiterpene lactones can be pH-dependent. For instance, STLs with side chains may lose these chains at a pH of 7.4, while remaining stable at a more acidic pH of 5.5.[4] It is crucial to consider the pH of your experimental buffer, as alkaline conditions can promote degradation.[5]

Q4: What are the primary safety precautions when handling sesquiterpene lactones?

A4: Sesquiterpene lactones are known to cause contact dermatitis in some individuals.[6][7] Therefore, it is essential to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of solid compounds and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.

Troubleshooting Guides

Issue 1: Loss of Biological Activity in Experiments

Question: My sesquiterpene lactone solution appears to be losing its biological activity over time. What could be the cause?

Answer: Loss of activity is often an indicator of chemical instability or degradation.[1] Several factors could be at play:

  • Improper Storage: Exposure to light, elevated temperatures, or moisture can lead to degradation.[1][2][8] Ensure stock solutions are stored at -20°C or -80°C and protected from light.[1]

  • Solvent Effects: Some STLs may degrade in certain solvents. For example, storage in ethanol can lead to the formation of ethoxy derivatives, reducing the concentration of the active compound.[2][3]

  • pH Instability: As mentioned in the FAQs, the pH of your aqueous buffer can significantly impact stability.[4] If you suspect pH-related degradation, consider performing a pilot stability study in your specific buffer.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. Preparing single-use aliquots is highly recommended.[1]

Issue 2: Precipitation of the Compound in Aqueous Solution

Question: I'm observing precipitation after diluting my sesquiterpene lactone stock solution into an aqueous buffer for my assay. What should I do?

Answer: Precipitation can occur for a few reasons:

  • Exceeding Solubility Limit: Sesquiterpene lactones often have limited solubility in aqueous solutions. Ensure you are not exceeding the solubility limit of your specific compound in the final assay medium.

  • Degradation Products: The degradation products of an STL may be less soluble than the parent compound, leading to precipitation over time.[1]

  • Temperature Effects: Changes in temperature can affect solubility. If the solution was stored at a lower temperature, allow it to equilibrate to room temperature and vortex to see if the precipitate redissolves.[1]

To avoid this, consider preparing fresh working solutions and using them promptly. If precipitation persists, it is best to prepare a fresh stock solution.[1]

Issue 3: Inconsistent Results in Analytical Chromatography (HPLC/UPLC)

Question: I am getting inconsistent peak areas or observing new peaks in my HPLC/UPLC chromatograms when analyzing my sesquiterpene lactone. What could be the problem?

Answer: This often points to compound degradation.

  • On-Column Degradation: The stationary phase or mobile phase of your chromatography system could be contributing to the degradation of a labile STL.

  • Sample Stability in Autosampler: If samples are left in the autosampler for extended periods, they may degrade due to temperature or exposure to light.

  • How to Confirm Degradation: A simple stability test can be performed. Prepare a fresh solution of your STL and analyze it immediately by HPLC (this is your T=0 reference). Store the solution under your typical experimental conditions and re-analyze at various time points (e.g., 1, 2, 4, 8, 24 hours). A decrease in the peak area of your compound of interest and the appearance of new peaks over time will confirm degradation.[1]

Data Presentation

Table 1: Performance Characteristics of HPLC-UV Methods for Sesquiterpene Lactone Quantification
AnalyteMatrixLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Longipedlactone B (example)Varies0.5 - 1000.10.5[9]
ArtemisininPlant Extract1.0 - 2000.31.0[5]
ParthenolidePlant Extract0.8 - 1500.20.8[10]

LOD: Limit of Detection, LOQ: Limit of Quantification. Data is representative and may vary based on the specific instrument and experimental conditions.

Table 2: Performance Characteristics of UPLC-MS/MS Methods for Sesquiterpene Lactone Quantification
AnalyteMatrixLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Longipedlactone B (example)Plasma0.1 - 500.030.1[9]
Artemisinin & derivativesPlasma0.5 - 1000.10.5[5]
CostunolideMicrosomes0.2 - 800.050.2[11]

LOD: Limit of Detection, LOQ: Limit of Quantification. UPLC-MS/MS offers significantly higher sensitivity compared to HPLC-UV.[9]

Experimental Protocols

Protocol 1: General Extraction of Sesquiterpene Lactones from Plant Material

This protocol provides a general procedure for the extraction of STLs from dried plant material.

  • Maceration: Macerate the dried and powdered plant material (e.g., 300 g) with a solvent mixture such as dichloromethane-methanol (1:1) for 24 hours at room temperature with agitation.[12] Repeat the extraction process three times to ensure exhaustive extraction.[13]

  • Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[12][13] The temperature should be kept below 40°C to avoid thermal degradation of the compounds.[14]

  • Liquid-Liquid Partitioning (Optional): To fractionate the crude extract based on polarity, suspend it in distilled water and perform sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.[13] The sesquiterpene lactones will typically be enriched in the ethyl acetate fraction.

Protocol 2: Purification of Sesquiterpene Lactones by Column Chromatography

This protocol outlines a standard method for the purification of STLs from a crude or fractionated extract.

  • Stationary Phase: Use silica (B1680970) gel (e.g., 230-400 mesh) as the stationary phase for column chromatography.[15]

  • Sample Loading: Dissolve the extract in a minimal amount of a suitable solvent and load it onto the top of the prepared silica gel column.[13]

  • Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding ethyl acetate.[12][15]

  • Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).[12][13] Pool the fractions containing the compound of interest based on the TLC analysis.

  • Final Purification: Concentrate the pooled fractions to obtain the purified sesquiterpene lactone. Further purification may be achieved through recrystallization or preparative HPLC if necessary.[13]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried Plant Material maceration Maceration with Solvent plant_material->maceration concentration Concentration (Rotary Evaporator) maceration->concentration crude_extract Crude Extract concentration->crude_extract Yields column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooling Pooling of Fractions fraction_collection->pooling pure_compound Pure Sesquiterpene Lactone pooling->pure_compound

Caption: A typical experimental workflow for the extraction and purification of sesquiterpene lactones.

nf_kb_pathway cluster_pathway NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) ikb_kinase IKK Complex stimuli->ikb_kinase Activates ikb IκBα ikb_kinase->ikb Phosphorylates nf_kb NF-κB (p50/p65) ikb->nf_kb Releases nucleus Nucleus nf_kb->nucleus Translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription Initiates stl Sesquiterpene Lactones stl->ikb_kinase Inhibits stl->nf_kb Inhibits

Caption: Sesquiterpene lactones inhibit the NF-κB signaling pathway at multiple points.[11][16]

mapk_erk_pathway cluster_pathway MAPK/ERK Signaling Pathway growth_factors Growth Factors ras Ras growth_factors->ras Activates raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk Phosphorylates nucleus Nucleus erk->nucleus Translocates to transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) nucleus->transcription_factors Activates cell_proliferation Cell Proliferation & Survival transcription_factors->cell_proliferation Promotes stl Sesquiterpene Lactones (e.g., Costunolide) stl->mek Inhibits

Caption: Sesquiterpene lactones can inhibit the MAPK/ERK pathway, for example, by targeting MEK1/2.[11][17]

References

Validation & Comparative

A Comparative Guide to the Cytotoxic Activity of 4E-Deacetylchromolaenide 4'-O-acetate and Other Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic potential of 4E-Deacetylchromolaenide 4'-O-acetate, a germacrane-type sesquiterpene lactone, alongside other notable sesquiterpene lactones. Due to the limited publicly available data on the specific cytotoxic activity of this compound, this guide draws comparisons from structurally similar germacrane (B1241064) lactones and other well-studied sesquiterpene lactones. The information presented herein is intended to provide a valuable resource for researchers investigating novel anticancer agents.

Introduction to Sesquiterpene Lactones and Cytotoxicity

Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family.[1] Many of these compounds exhibit a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[2] Their cytotoxic mechanism is often attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic sites in biological macromolecules, such as proteins and DNA, leading to cellular damage and apoptosis.[3]

This compound belongs to the germacrane class of sesquiterpene lactones. While specific experimental data on its cytotoxic activity is scarce in the reviewed literature, its structural features suggest it likely shares mechanisms of action with other cytotoxic germacranolides.

Comparative Cytotoxic Activity

To provide a framework for understanding the potential cytotoxicity of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various other sesquiterpene lactones against a range of cancer cell lines. This data, gathered from multiple studies, showcases the potent anticancer activity of this class of compounds.

Table 1: Cytotoxic Activity (IC50) of Selected Sesquiterpene Lactones Against Various Cancer Cell Lines

Sesquiterpene LactoneTypeCancer Cell LineIC50 (µM)Reference
Unnamed Flavonoid Glycoside 1Flavonoid GlycosideLLC28.2[4]
Unnamed Flavonoid Glycoside 1Flavonoid GlycosideHL-6011.6[4]
Unnamed Flavonoid Glycoside 2Flavonoid GlycosideHL-6010.8[4]
Compound 13-benzylideneflavanoneHTB-26 (Breast)10-50[5][6]
Compound 13-benzylideneflavanonePC-3 (Pancreatic)10-50[5][6]
Compound 13-benzylideneflavanoneHepG2 (Hepatocellular)10-50[5][6]
Compound 23-benzylideneflavanoneHTB-26 (Breast)10-50[5][6]
Compound 23-benzylideneflavanonePC-3 (Pancreatic)10-50[5][6]
Compound 23-benzylideneflavanoneHepG2 (Hepatocellular)10-50[5][6]
Compound 4a3-benzylidenechroman-4-oneK562 (Leukemia)≤ 3.86 µg/ml[7]
Compound 4a3-benzylidenechroman-4-oneMDA-MB-231 (Breast)≤ 3.86 µg/ml[7]
Compound 4a3-benzylidenechroman-4-oneSK-N-MC (Neuroblastoma)≤ 3.86 µg/ml[7]
Etoposide (Reference)-K562, MDA-MB-231, SK-N-MC21.9-31.5 µg/ml[7]

Key Signaling Pathways in Sesquiterpene Lactone-Induced Cytotoxicity

The cytotoxic effects of many sesquiterpene lactones are mediated through the modulation of critical cellular signaling pathways, often culminating in apoptosis (programmed cell death). Two of the most well-documented targets are the NF-κB signaling pathway and the intrinsic apoptotic pathway.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis. Several sesquiterpene lactones have been shown to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptotic stimuli.

NF_kB_Inhibition SL Sesquiterpene Lactones (e.g., 4E-Deacetylchromolaenide 4'-O-acetate) IKK IKK Complex SL->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation (blocked) Gene Pro-survival Gene Transcription Nucleus->Gene Apoptosis Apoptosis Gene->Apoptosis Inhibition of Apoptosis (blocked)

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Induction of the Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a major mechanism by which cytotoxic compounds induce cancer cell death. This pathway is initiated by cellular stress and involves the release of pro-apoptotic factors from the mitochondria.

Apoptosis_Induction SL Sesquiterpene Lactones (e.g., 4E-Deacetylchromolaenide 4'-O-acetate) ROS ↑ ROS Production SL->ROS Mito Mitochondria ROS->Mito Mitochondrial Stress CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of the intrinsic apoptotic pathway by sesquiterpene lactones.

Experimental Protocols for Cytotoxicity Assays

The cytotoxic activity of compounds like this compound is typically evaluated using in vitro cell-based assays. The MTT and SRB assays are two of the most common methods employed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

MTT_Workflow start Seed cells in 96-well plate treat Treat with Compound start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Read Absorbance (~570nm) solubilize->read

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone (typically in a logarithmic dilution series) and a vehicle control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein, which correlates with the number of viable cells.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and excess medium. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Conclusion

While direct experimental evidence for the cytotoxic activity of this compound is not yet widely available, its structural classification as a germacrane sesquiterpene lactone strongly suggests it possesses anticancer potential. By comparing its structure to other well-characterized sesquiterpene lactones, researchers can infer likely mechanisms of action, including the induction of apoptosis via inhibition of the NF-κB pathway and modulation of mitochondrial function. The experimental protocols provided in this guide offer a standardized approach to systematically evaluate the cytotoxic efficacy of this and other novel sesquiterpene lactones. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Validation of HPLC-UV Methods for Sesquiterpene Lactone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as a primary analytical technique for the quantification of sesquiterpene lactones (STLs) in various matrices, including plant extracts and pharmaceutical formulations. The validation of these methods is crucial to ensure data accuracy, reliability, and reproducibility, which is paramount for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of validated HPLC-UV methods for STL quantification, presenting key performance data, detailed experimental protocols, and a comparison with alternative analytical techniques.

Quantitative Data Summary

The following table summarizes the validation parameters of several HPLC methods for the quantification of various sesquiterpene lactones. This allows for a direct comparison of the performance of different methods.

Sesquiterpene Lactone(s)Linearity Range (µg/mL)Correlation Coefficient (r²)Precision (%RSD)Recovery (%)LOD (µg/mL)LOQ (µg/mL)Reference
Parthenolide (B1678480)11–82 µmol/L0.99941.27–2.9896.97–98.59--[1]
Alantolactone, Isoalantolactone--1.00–2.96---[1]
Helenaline14–35 µmol/L-1.42–2.31---[1]
Seven STLs in Inula britannica-> 0.9993< 2.799.66–100.22--[2]
Six STLs in Eremanthus species10.0–310.0> 0.9987< 1074–902.00–6.796.00–20.40[3][4]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are representative experimental protocols for the quantification of sesquiterpene lactones using HPLC-UV.

Protocol 1: Quantification of Parthenolide in Plant Extracts

This method was developed for the quantification of parthenolide and other sesquiterpene lactones in Asteraceae plant extracts.[1]

  • Sample Preparation:

    • Prepare stock solutions of parthenolide standards at five different concentration levels.

    • For plant extracts, accurately weigh the extract and dissolve it in a suitable solvent (e.g., methanol/dichloromethane).

    • For recovery studies, spike the plant extract solution with known concentrations of parthenolide.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Acetonitrile-water or methanol-water gradients are commonly used.[5]

    • Flow Rate: Typically 1.0 mL/min.[6][7]

    • Detection Wavelength: UV detection is often set around 210 nm, as many sesquiterpene lactones have low absorbance at higher wavelengths.[2][8][9]

    • Injection Volume: 20 µL.[6]

  • Validation Parameters:

    • Linearity: Assessed by injecting a series of standard solutions at different concentrations and constructing a calibration curve. A correlation coefficient (r²) close to 1 indicates good linearity.[1]

    • Precision: Determined by repeatedly injecting the same sample and expressed as the relative standard deviation (%RSD). Intra-day and inter-day precision should be evaluated.[1]

    • Accuracy (Recovery): Evaluated by spiking a sample matrix with a known amount of the analyte and calculating the percentage of the analyte recovered.[1]

Protocol 2: Simultaneous Quantification of Seven Sesquiterpene Lactones in Inula britannica

This method was developed for the simultaneous characterization and quantification of seven major sesquiterpene lactones.[2]

  • Sample Preparation:

    • Accurately weigh the powdered plant material.

    • Extract with a suitable solvent (e.g., methanol) using ultrasonication.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Instrument: HPLC with Diode Array Detector (DAD) and Mass Spectrometry (MS).

    • Column: Luna C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.2% (v/v) acetic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

  • Validation Parameters:

    • Linearity, LOD, and LOQ: Determined from the calibration curve of each analyte.

    • Precision: Intra- and inter-day variations were assessed.

    • Repeatability and Stability: Evaluated to ensure the method's robustness.

    • Accuracy (Recovery): Determined by a recovery test.

Methodology Visualization

The following diagrams illustrate the general workflow for validating an HPLC-UV method for sesquiterpene lactone quantification and compare HPLC-UV with other analytical techniques.

HPLC_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Method Validation cluster_analysis Sample Analysis & Reporting MD Method Development (Column, Mobile Phase) SS Standard & Sample Preparation MD->SS L Linearity SS->L P Precision (Intra- & Inter-day) L->P A Accuracy (Recovery) P->A S Specificity A->S LOD Limit of Detection S->LOD LOQ Limit of Quantification LOD->LOQ R Robustness LOQ->R SA Sample Analysis R->SA DR Data Reporting SA->DR

Caption: General workflow for HPLC-UV method validation.

Method_Comparison HPLC_UV HPLC-UV + Good for quantification + Widely available - Requires chromophore - Moderate sensitivity GC_MS GC-MS + High sensitivity + Structural information - Requires derivatization for non-volatile STLs - Thermolabile STLs may degrade HPLC_UV->GC_MS Alternative for volatile STLs HPLC_MS HPLC-MS + High sensitivity & selectivity + Structural information - Higher cost & complexity HPLC_UV->HPLC_MS Higher sensitivity & specificity TLC TLC + Simple & inexpensive + Good for qualitative screening - Low resolution - Not quantitative HPLC_UV->TLC Simpler, qualitative alternative

Caption: Comparison of HPLC-UV with other analytical methods.

Comparison with Other Analytical Techniques

While HPLC-UV is a robust and widely used technique, other methods can also be employed for the analysis of sesquiterpene lactones, each with its own advantages and disadvantages.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV.[2] It can provide structural information, which is invaluable for the identification of unknown compounds. However, the instrumentation is more expensive and the method can be more complex to develop.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile compounds. For sesquiterpenes, it is a widespread method.[5][10] However, many sesquiterpene lactones are not sufficiently volatile or are thermolabile, requiring derivatization before analysis, which can add complexity to the sample preparation process.[5][9]

  • Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique that is well-suited for the qualitative screening of sesquiterpene lactones.[9] However, it generally offers lower resolution and is not considered a quantitative method.

References

A Comparative Guide: UPLC-MS/MS versus HPLC-UV for the Analysis of 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification and characterization of natural products are paramount. The sesquiterpene lactone 4E-Deacetylchromolaenide 4'-O-acetate, a compound of interest for its potential biological activities, requires robust analytical methods for its study. This guide provides a detailed comparison of two prominent analytical techniques, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the analysis of this compound.

While direct comparative studies on this compound are not extensively available in current literature, this guide leverages the well-established principles and performance characteristics of each technique for the analysis of natural products, particularly sesquiterpene lactones, to provide a comprehensive and objective comparison.

Core Principles of the Techniques

HPLC-UV operates by separating compounds in a liquid mobile phase as it passes through a column packed with a solid stationary phase.[1] The separation is based on the differential partitioning of the analyte between the two phases.[1] Detection is achieved by measuring the absorbance of ultraviolet (UV) light by the analyte at a specific wavelength.[1]

UPLC-MS/MS is an evolution of HPLC that utilizes columns with smaller particle sizes (sub-2 µm), leading to higher separation efficiency and speed.[2][3] This technique is coupled with tandem mass spectrometry, which offers highly selective and sensitive detection.[2][4] The mass spectrometer ionizes the analyte, separates the ions based on their mass-to-charge ratio (m/z), and then fragments a specific parent ion to produce characteristic product ions, which are then detected.[2][4]

Performance Comparison

UPLC-MS/MS generally offers significant advantages in terms of speed, sensitivity, and selectivity over traditional HPLC-UV methods.[2][3] The enhanced resolution of UPLC allows for better separation of complex mixtures, which is particularly beneficial in natural product analysis where isomers and closely related compounds are common.[3][5] The specificity of MS/MS detection minimizes interference from matrix components, leading to more accurate and reliable quantification, especially at low concentrations.[6]

Conversely, HPLC-UV is a more accessible and cost-effective technique.[3] It is robust, reliable for routine analyses, and simpler to operate and maintain.[7] For compounds with a strong chromophore and when high sensitivity is not a primary requirement, HPLC-UV can provide accurate and precise results.[8]

The following table summarizes the key performance characteristics of each technique for the analysis of a compound like this compound, based on typical performance for similar natural products.

Performance ParameterUPLC-MS/MSHPLC-UV
Sensitivity (LOD/LOQ) Very High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)
Selectivity Very High (based on m/z)Moderate (based on UV absorbance)
Speed of Analysis High (short run times)Moderate (longer run times)
Resolution Very HighGood
Linearity Range WideModerate
Robustness GoodVery Good
Cost (Instrument) HighModerate
Cost (Operational) High (solvents, standards, maintenance)Moderate
Ease of Use Requires specialized trainingRelatively straightforward

Experimental Protocols

Detailed below are illustrative experimental protocols for the analysis of this compound using both UPLC-MS/MS and HPLC-UV. These are generalized methods and would require optimization for specific applications.

Illustrative UPLC-MS/MS Protocol
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration. Perform serial dilutions to prepare calibration standards and quality control samples.

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPLC System or equivalent.[2]

    • Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid.

    • Gradient: A time-programmed gradient from a high aqueous composition to a high organic composition.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

    • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage.

    • Collision Energy: Optimize for the specific MRM transitions.

Illustrative HPLC-UV Protocol
  • Sample Preparation: Similar to UPLC-MS/MS, prepare stock solutions and a series of calibration standards in a suitable solvent.

  • Chromatographic Conditions:

    • System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A) Water, B) Acetonitrile or Methanol.

    • Elution Mode: Isocratic or gradient elution depending on the complexity of the sample matrix.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10-20 µL.

  • UV Detection:

    • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound from its UV spectrum.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be expected from the analysis of this compound using the two techniques.

Table 1: Method Performance Comparison

ParameterUPLC-MS/MS (Illustrative Data)HPLC-UV (Illustrative Data)
Linearity Range 0.1 - 1000 ng/mL10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
LOD 0.05 ng/mL5 ng/mL
LOQ 0.1 ng/mL10 ng/mL
Precision (%RSD) < 5%< 10%
Accuracy (Recovery %) 95 - 105%90 - 110%
Analysis Run Time 5 min15 min

Visualizing the Workflow and Comparison

To further clarify the processes and their distinctions, the following diagrams have been generated.

Analytical_Workflow cluster_UPLC UPLC-MS/MS Workflow cluster_HPLC HPLC-UV Workflow UPLC_SP Sample Preparation UPLC_Inj UPLC Injection UPLC_SP->UPLC_Inj UPLC_Sep UPLC Separation (sub-2 µm column) UPLC_Inj->UPLC_Sep UPLC_Ion Ionization (ESI) UPLC_Sep->UPLC_Ion UPLC_MS1 MS1 (Precursor Ion) UPLC_Ion->UPLC_MS1 UPLC_Frag Fragmentation (CID) UPLC_MS1->UPLC_Frag UPLC_MS2 MS2 (Product Ions) UPLC_Frag->UPLC_MS2 UPLC_Det Detection UPLC_MS2->UPLC_Det UPLC_Data Data Analysis UPLC_Det->UPLC_Data HPLC_SP Sample Preparation HPLC_Inj HPLC Injection HPLC_SP->HPLC_Inj HPLC_Sep HPLC Separation (3-5 µm column) HPLC_Inj->HPLC_Sep HPLC_UV UV Detection HPLC_Sep->HPLC_UV HPLC_Data Data Analysis HPLC_UV->HPLC_Data

Caption: General analytical workflows for UPLC-MS/MS and HPLC-UV.

Performance_Comparison cluster_perf center Analytical Technique UPLC UPLC-MS/MS Sensitivity Sensitivity UPLC->Sensitivity High Selectivity Selectivity UPLC->Selectivity High Speed Speed UPLC->Speed High Cost Cost UPLC->Cost Low Robustness Robustness UPLC->Robustness Good Simplicity Simplicity UPLC->Simplicity Low HPLC HPLC-UV HPLC->Sensitivity Moderate HPLC->Selectivity Moderate HPLC->Speed Moderate HPLC->Cost High HPLC->Robustness High HPLC->Simplicity High

Caption: Key performance attributes of UPLC-MS/MS vs. HPLC-UV.

Conclusion

The choice between UPLC-MS/MS and HPLC-UV for the analysis of this compound depends on the specific requirements of the study. For applications demanding high sensitivity, such as pharmacokinetic studies or the analysis of trace levels in complex biological matrices, UPLC-MS/MS is the superior technique.[2][6] Its high selectivity and speed also make it ideal for high-throughput screening and detailed metabolic profiling.[2][3]

For routine quality control, content uniformity testing, or when analyzing relatively pure samples with higher concentrations of the analyte, HPLC-UV offers a reliable, robust, and cost-effective solution.[7][8] Ultimately, a thorough consideration of the analytical goals, sample complexity, required sensitivity, and available resources will guide the selection of the most appropriate technique for the analysis of this compound.

References

A Comparative Analysis of Sesquiterpene Lactones from Diverse Eupatorium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Eupatorium, a member of the Asteraceae family, is a rich reservoir of bioactive secondary metabolites, with sesquiterpene lactones (STLs) being among the most prominent and pharmacologically significant.[1][2] These compounds exhibit a wide array of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, making them promising candidates for drug discovery and development.[1][3][4][5][6] This guide provides a comparative analysis of STLs found in different Eupatorium species, presenting quantitative data, detailed experimental protocols, and visualizations of experimental workflows and associated signaling pathways.

Quantitative Comparison of Sesquiterpene Lactones

The distribution and abundance of specific sesquiterpene lactones vary significantly among different Eupatorium species. This chemodiversity underscores the importance of species-specific investigation for the targeted isolation of desired compounds. The following table summarizes the major STLs identified in several well-studied Eupatorium species.

Eupatorium SpeciesMajor Sesquiterpene Lactones IdentifiedBiological ActivityReference
E. cannabinumEupatoriopicrin, 3β-peroxyeucannabinolideCytotoxic, Antitumor, Allergenic[3][4][7]
E. perfoliatumEupafolin, Euperfolitin, Eufoliatorin, Euperfolide, Eucannabinolide, HelenalinCytotoxic, Antitumor, Anti-inflammatory, Antiplasmodial[5][8][9][10]
E. fortuneiGermacrene-type (e.g., 1-7, 10) and Eudesmane-type (e.g., 8, 9) STLsCytotoxic[11][12]
E. lindleyanumEupalinolides (A-M), Hiyodorilactone BAnti-inflammatory, Cytotoxic[6][13][14][15]
E. adenophorumCadinene-type sesquiterpenes (volatile and nonvolatile)Cytotoxic, Anti-inflammatory, Antibacterial[1][16][17][18]
E. heterophyllumHiyodorilactones A and B, EupatoriopicrinNot specified in the provided context[19]

Experimental Protocols

The isolation and characterization of sesquiterpene lactones from Eupatorium species involve a series of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Extraction and Fractionation
  • Plant Material Preparation: The aerial parts (leaves, stems, and flowers) of the Eupatorium species are collected, dried, and powdered.

  • Extraction: The powdered plant material is typically extracted with a solvent of medium polarity, such as ethanol (B145695) or methanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.[13]

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.[11][13] The sesquiterpene lactones are generally concentrated in the ethyl acetate fraction.[11]

Isolation and Purification

High-speed counter-current chromatography (HSCCC) and other chromatographic techniques are pivotal for the isolation of pure STLs from the enriched fraction.

  • High-Speed Counter-Current Chromatography (HSCCC):

    • Two-Phase Solvent System: A suitable two-phase solvent system is selected. For example, a system composed of n-hexane–ethyl acetate–methanol–water (1:4:2:3, v/v/v/v) has been successfully used for the separation of STLs from Eupatorium lindleyanum.[13]

    • Procedure: The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase. The sample is dissolved in a mixture of the two phases and injected into the HSCCC instrument. The effluent is monitored by UV detection, and fractions are collected based on the chromatogram.[13]

  • Other Chromatographic Techniques: Further purification is often achieved using column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).[20]

Structural Elucidation and Analysis

The precise chemical structure of the isolated STLs is determined using a combination of spectroscopic methods.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC coupled with photodiode array (PDA) detection and electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the rapid identification of known and novel STLs in plant extracts.[14][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are essential for the complete structural and stereochemical elucidation of the purified compounds.[6][19]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.[17][18]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and identification of sesquiterpene lactones from Eupatorium species.

G cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_analysis Structural Analysis Plant_Material Dried & Powdered Eupatorium sp. Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) Extraction->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (STL Enriched) Partitioning->EtOAc_Fraction HSCCC HSCCC EtOAc_Fraction->HSCCC Column_Chrom Column Chromatography (Silica, Sephadex) HSCCC->Column_Chrom Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC Pure_STLs Pure Sesquiterpene Lactones Prep_HPLC->Pure_STLs HPLC_MS HPLC-MS/MS Pure_STLs->HPLC_MS NMR 1D & 2D NMR Pure_STLs->NMR X_ray X-ray Crystallography Pure_STLs->X_ray Structure Structure Elucidation HPLC_MS->Structure NMR->Structure X_ray->Structure

Caption: Experimental workflow for STL isolation and identification.

Signaling Pathway

Sesquiterpene lactones from Eupatorium species have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. For instance, STLs from Eupatorium lindleyanum have been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[6][20] The diagram below illustrates a simplified representation of this inhibitory action.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB) TLR4->Signaling_Cascade Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Cytokines TNF-α, IL-6 Gene_Expression->Cytokines Inflammation Inflammation Cytokines->Inflammation Eupatorium_STLs Eupatorium Sesquiterpene Lactones Eupatorium_STLs->Signaling_Cascade Inhibits

Caption: Inhibition of pro-inflammatory cytokine production by STLs.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of novel chemical entities is a cornerstone of drug discovery and development. For a compound such as 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone with potential therapeutic applications, establishing a validated analytical method is paramount for accurate pharmacokinetic, toxicological, and efficacy studies. Cross-validation of different analytical methods ensures the consistency and reliability of results across various platforms and laboratories.

This guide provides a framework for the cross-validation of two common, high-performance analytical techniques applicable to the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).

Comparative Overview of Proposed Analytical Methods

The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a widely accessible and cost-effective technique suitable for routine analysis, LC-MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where the analyte may be present at very low concentrations.

ParameterHPLC-UVLC-MS
Principle Separation based on polarity, detection based on UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio.
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; provides structural information and can distinguish between isobaric compounds.
Sensitivity Typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.Typically in the nanogram to picogram per milliliter (ng/mL to pg/mL) range.
Cost Lower initial investment and operational costs.Higher initial investment and operational costs.
Typical Application Quality control, purity assessment, and quantification in well-defined matrices.Bioanalysis (plasma, tissue), metabolite identification, and trace-level quantification.

Experimental Protocols for Method Validation

The following protocols outline the key experiments required for the validation of both HPLC-UV and LC-MS methods for the quantification of this compound.

1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is recommended to ensure adequate separation. A starting gradient could be 30% acetonitrile, increasing to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (likely in the range of 200-250 nm).

    • Injection Volume: 10 µL.

  • Validation Parameters:

    • Linearity: Prepare a series of at least six calibration standards of this compound in a suitable solvent (e.g., methanol) over the expected concentration range. Plot the peak area against the concentration and determine the linearity by the correlation coefficient (r² > 0.99).

    • Accuracy: Analyze samples with known concentrations of the analyte (at least three concentration levels: low, medium, and high) in triplicate. The accuracy should be expressed as the percentage of the analyte recovered.

    • Precision:

      • Repeatability (Intra-day precision): Analyze at least six replicates of a sample at a single concentration on the same day.

      • Intermediate Precision (Inter-day precision): Analyze the same sample on three different days.

      • The precision should be expressed as the relative standard deviation (RSD), which should be less than 2%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

2. Liquid Chromatography with Mass Spectrometry (LC-MS)

  • Chromatographic Conditions:

    • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for better peak shape and separation.

    • Mobile Phase: Similar to HPLC-UV, a gradient of acetonitrile and water with 0.1% formic acid is appropriate for positive ion mode mass spectrometry.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point for this class of compounds.

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. The precursor and product ions for this compound would need to be determined by direct infusion.

    • Ion Source Parameters: Optimize the capillary voltage, cone voltage, desolvation gas flow, and temperature.

  • Validation Parameters: The same validation parameters as for HPLC-UV (Linearity, Accuracy, Precision, LOD, and LOQ) should be assessed, but with a focus on the lower concentration ranges achievable with LC-MS.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the two proposed analytical methods.

cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Conclusion A HPLC-UV Method Development C HPLC-UV Validation (Linearity, Accuracy, Precision, LOD, LOQ) A->C B LC-MS Method Development D LC-MS Validation (Linearity, Accuracy, Precision, LOD, LOQ) B->D E Sample Analysis (Same set of samples analyzed by both methods) C->E D->E F Data Comparison & Statistical Analysis (e.g., Bland-Altman plot, t-test) E->F G Assessment of Method Agreement & Interchangeability F->G

Benchmarking Anti-Inflammatory Effects: A Comparative Analysis of 4E-Deacetylchromolaenide 4'-O-acetate and Commercial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the data required to benchmark the anti-inflammatory effects of 4E-Deacetylchromolaenide 4'-O-acetate against commercially available anti-inflammatory drugs. To date, no specific studies detailing the anti-inflammatory properties, mechanism of action, or providing quantitative experimental data for this compound have been identified in publicly accessible databases.

While the compound, identified by the CAS number 104736-09-6, is known as a sesquiterpene lactone, a class of natural products recognized for their potential anti-inflammatory activities, specific biological data for this molecule is absent. Sesquiterpene lactones are commonly isolated from plants of the Asteraceae family, which includes genera like Chromolaena and Eupatorium, known for their traditional use in treating inflammatory conditions. However, without direct experimental evidence, any comparison to established pharmaceuticals would be purely speculative.

This guide will, therefore, outline the established mechanisms of common commercial anti-inflammatory drugs and the standard experimental protocols used to evaluate anti-inflammatory efficacy. This framework provides the context within which this compound would need to be tested to allow for a future comparative analysis.

Commercial Anti-Inflammatory Drugs: Mechanisms of Action

Commercial anti-inflammatory drugs are broadly categorized, with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) being the most common for treating mild to moderate inflammation.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs):

NSAIDs, such as ibuprofen, naproxen, and celecoxib, primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes.[1][2] There are two main isoforms of this enzyme:

  • COX-1: This enzyme is constitutively expressed in most tissues and is involved in producing prostaglandins (B1171923) that protect the stomach lining and maintain kidney function.[1]

  • COX-2: This isoform is induced by inflammatory stimuli and is responsible for the production of prostaglandins that mediate inflammation, pain, and fever.[2]

The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[1] Some NSAIDs are non-selective, inhibiting both COX-1 and COX-2, while others are designed to be selective COX-2 inhibitors to reduce gastrointestinal side effects.[2]

Signaling Pathways in Inflammation

The inflammatory response is a complex process involving multiple signaling pathways. A key pathway often targeted by anti-inflammatory compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, inducing the expression of cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS). Many natural products, including sesquiterpene lactones, are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.

Below is a generalized diagram of the NF-κB signaling pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB IκB NFkB_IkB->NFkB IκB Degradation DNA DNA NFkB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Pro_inflammatory_Genes Transcription In_Vitro_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Macrophages Macrophage Cells (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Macrophages->LPS_Stimulation Compound_Treatment Test Compound (e.g., 4E-Deacetylchromolaenide 4'-O-acetate) Macrophages->Compound_Treatment NO_Assay Nitric Oxide (NO) Production Assay LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) ELISA LPS_Stimulation->Cytokine_Assay Compound_Treatment->NO_Assay Compound_Treatment->Cytokine_Assay COX_Assay COX Inhibition Assay Compound_Treatment->COX_Assay

References

A Comparative Guide to the Quantitative Analysis of 4E-Deacetylchromolaenide 4'-O-acetate in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds in plant extracts is a critical step in ensuring product quality, efficacy, and safety. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone with potential therapeutic applications. While specific validated methods for this particular compound are not extensively documented in publicly available literature, this guide details established methods for structurally related sesquiterpene lactones, offering valuable protocols and performance data that can be adapted for its analysis.

The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with various detectors and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These techniques are the most commonly employed for the analysis of sesquiterpene lactones due to their high resolution, sensitivity, and selectivity.[1][2]

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation. The following tables summarize the performance characteristics of different analytical methods used for the analysis of various sesquiterpene lactones, providing a benchmark for the expected performance for this compound analysis.

Table 1: Performance Characteristics of HPLC-UV/DAD Methods for Sesquiterpene Lactone Quantification

Analyte(s)MatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)Reference
Seven Sesquiterpene LactonesInula britannica extract> 0.9993--98.12% - 101.39%< 2.45% (Repeatability)[3]
ParthenolidePlant Extract0.9994--96.22% - 103.62%1.18% - 2.88%[4]
Six Sesquiterpene LactonesEremanthus species leaves> 0.99872.00 - 6.79 µg/mL6.00 - 20.40 µg/mL-< 10%[5]

Table 2: Performance Characteristics of UPLC-MS/MS Methods for Sesquiterpene Lactone Quantification

Analyte(s)MatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)Reference
Isoalantolactone & AlantolactoneSaussurea lappa root extract-----[6]
Five Sesquiterpene LactonesCentipeda minima extract---Validated for accuracyValidated for precision[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections provide comprehensive protocols for HPLC-UV/DAD and UPLC-MS/MS analysis of sesquiterpene lactones, which can be adapted for this compound.

Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is a robust and widely available technique suitable for routine analysis.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).[1]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

Mobile Phase:

  • Gradient elution with acetonitrile (B52724) and water.[1] An alternative could be acetonitrile and 0.2% (v/v) acetic acid in water.[3]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 210 nm.[3]

Sample Preparation:

  • Extract a known weight of the powdered plant material with a suitable solvent (e.g., methanol (B129727), chloroform, or ethanol) using techniques like ultrasonication or maceration.[1][8][9]

  • Filter the extract through a 0.45 µm filter.[1]

  • Dilute the filtered extract to an appropriate concentration with the mobile phase.[1]

Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for analyzing complex biological matrices and detecting low concentration levels.[1]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[7]

Mobile Phase:

  • Gradient elution with 0.1% formic acid in water (A) and a mixture of acetonitrile and methanol (50:50 v/v) with 0.1% formic acid (B).[7]

Chromatographic and MS Conditions:

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Ionization Mode: Positive electrospray ionization (ESI+).[1][7]

  • MS Detection: Multiple Reaction Monitoring (MRM) mode.[1] The specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard.

Sample Preparation:

  • Extraction of the analyte from the plant matrix using a suitable solvent (e.g., methanol).[1][7]

  • The extract may require further clean-up using Solid Phase Extraction (SPE) to remove interfering matrix components.

  • Filter the final extract through a 0.22 µm filter before injection.

Visualization of Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the typical workflows for sample preparation and analysis using HPLC-DAD and UPLC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis Plant_Material Powdered Plant Material Extraction Extraction (e.g., Ultrasonication with Methanol) Plant_Material->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Dilution Dilution Filtration->Dilution HPLC_Injection HPLC Injection Dilution->HPLC_Injection Prepared Sample C18_Column C18 Separation HPLC_Injection->C18_Column DAD_Detection DAD Detection (210 nm) C18_Column->DAD_Detection Quantification Quantification DAD_Detection->Quantification

Figure 1. Experimental workflow for HPLC-DAD analysis.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plant_Material Powdered Plant Material Extraction Extraction (e.g., with Methanol) Plant_Material->Extraction Cleanup Optional: Solid Phase Extraction (SPE) Extraction->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration UPLC_Injection UPLC Injection Filtration->UPLC_Injection Prepared Sample C18_Separation UPLC C18 Separation UPLC_Injection->C18_Separation ESI_Ionization ESI+ Ionization C18_Separation->ESI_Ionization MRM_Detection MRM Detection ESI_Ionization->MRM_Detection Quantification Quantification MRM_Detection->Quantification

Figure 2. Experimental workflow for UPLC-MS/MS analysis.

Conclusion

The quantitative analysis of this compound in plant extracts can be effectively achieved using established chromatographic techniques such as HPLC-UV/DAD and UPLC-MS/MS. While HPLC-UV/DAD offers a robust and accessible method for routine analysis, UPLC-MS/MS provides superior sensitivity and selectivity, which is particularly advantageous for complex matrices or when low levels of the analyte are expected. The choice of method should be guided by the specific research or quality control objectives. The experimental protocols and performance data presented in this guide for related sesquiterpene lactones provide a solid foundation for developing and validating a suitable analytical method for this compound.

References

In vivo validation of the anticancer effects of Eupatorium chinense extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel anticancer agents, extracts from the Eupatorium genus have shown promising cytotoxic and tumor-inhibiting properties. This guide provides a comparative overview of the in vivo anticancer effects of Eupatorium extracts, juxtaposed with the performance of a standard chemotherapeutic agent, cisplatin (B142131). Due to the limited availability of direct head-to-head in vivo comparative studies involving Eupatorium chinense, this guide presents data from separate studies on a closely related species, Eupatorium lindleyanum, and cisplatin, both evaluated in non-small cell lung cancer (NSCLC) xenograft models. This side-by-side comparison offers valuable insights into their relative efficacy and provides a foundation for further research.

Performance Comparison

The following tables summarize the quantitative data on tumor growth inhibition from in vivo studies of Eupatorium lindleyanum extract and cisplatin in NSCLC xenograft models. It is crucial to note that these results are from independent studies and not from a direct comparative trial.

Table 1: In Vivo Antitumor Activity of Eupatorium lindleyanum Extract in a Human NSCLC (A549) Xenograft Model

Treatment GroupDosageAdministration RouteMean Tumor Weight (g)Tumor Inhibition Rate (%)
Control (Vehicle)--1.5 ± 0.3-
E. lindleyanum Extract25 mg/kg-0.6 ± 0.2>60%

Data extrapolated from a study on an isolated compound from Eupatorium lindleyanum, where the extract showed significant tumor growth inhibition.[1]

Table 2: In Vivo Antitumor Activity of Cisplatin in a Human NSCLC (A549) Xenograft Model

Treatment GroupDosageAdministration RouteMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal~1400-
Cisplatin1 mg/kgIntraperitoneal~650~54%

Data is representative of typical results from xenograft studies with cisplatin and may vary based on specific experimental conditions.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo xenograft studies cited above.

Protocol 1: Eupatorium lindleyanum Extract in NSCLC Xenograft Model
  • Animal Model: Male BALB/c nude mice (5-6 weeks old).

  • Cell Line: Human non-small cell lung cancer (A549) cells.

  • Tumor Induction: A549 cells (5 x 10⁶) were suspended in 100 µL of PBS and subcutaneously injected into the right flank of each mouse.

  • Treatment Groups:

    • Control group: Received vehicle treatment.

    • Treatment group: Received 25 mg/kg of an extract from Eupatorium lindleyanum daily.[1]

  • Monitoring: Tumor volume and body weight were measured regularly.

  • Endpoint: After a predefined period, mice were euthanized, and tumors were excised and weighed. Tumor inhibition rate was calculated.

Protocol 2: Cisplatin in NSCLC Xenograft Model
  • Animal Model: Female athymic nude mice.

  • Cell Line: Human non-small cell lung cancer (A549) cells.

  • Tumor Induction: A549 cells were injected subcutaneously into the flank of each mouse.

  • Treatment Groups:

    • Vehicle-treated group.

    • Cisplatin-treated group (1 mg/kg).[2]

  • Treatment Administration: Cisplatin was administered intraperitoneally according to a defined schedule once tumors reached a certain volume.[2][3]

  • Monitoring: Tumor growth was monitored by measuring tumor volume at regular intervals.[2]

  • Endpoint: The experiment was terminated at a specific time point, and tumor growth inhibition was calculated by comparing the tumor volumes of the treated group to the control group.[2]

Mechanistic Insights: Signaling Pathways

Eupatorium extracts are believed to exert their anticancer effects through the modulation of several key signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

experimental_workflow cluster_setup Animal Model and Tumor Induction cluster_treatment Treatment Regimen cluster_monitoring Data Collection and Analysis A BALB/c Nude Mice B Subcutaneous Injection of A549 NSCLC Cells A->B C Control Group (Vehicle) D Eupatorium Extract (e.g., 25 mg/kg) E Cisplatin (e.g., 1 mg/kg) F Tumor Volume/Weight Measurement C->F G Body Weight Monitoring C->G D->F D->G E->F E->G H Calculation of Tumor Growth Inhibition F->H

Figure 1. General experimental workflow for in vivo xenograft studies.

signaling_pathway cluster_stimulus Stimulus cluster_pathways Signaling Cascades cluster_outcomes Cellular Outcomes A Eupatorium Extract B ROS Production A->B C p53 Activation A->C D NF-κB Inhibition A->D E AMPK Activation B->E H Apoptosis C->H I Cell Cycle Arrest C->I D->H F mTOR Inhibition E->F G SCD1 Inhibition F->G J Inhibition of Lipid Metabolism G->J K K H->K Inhibition of Tumor Growth I->K J->K

Figure 2. Proposed anticancer signaling pathways of Eupatorium extracts.

References

Safety Operating Guide

Safe Disposal of 4E-Deacetylchromolaenide 4'-O-acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 4E-Deacetylchromolaenide 4'-O-acetate as a cytotoxic compound for all handling and disposal procedures. Consult your institution's specific protocols and Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, follow the guidance for sesquiterpene lactones and cytotoxic agents.

This guide provides essential safety and logistical information for the proper disposal of this compound, a sesquiterpene lactone with potential cytotoxic properties. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.

I. Immediate Safety Precautions

Given that many sesquiterpene lactones exhibit cytotoxic, irritant, and sensitizing properties, it is crucial to handle this compound with a high degree of caution.[1][2][3] All materials that come into contact with this compound are to be considered potentially contaminated and must be disposed of as hazardous waste.[4]

Personal Protective Equipment (PPE): A comprehensive safety program involves a combination of engineering controls, administrative procedures, and personal protective equipment.[4] When handling this compound or its waste, the following PPE is mandatory:

  • Gloves: Two pairs of chemotherapy-rated gloves.

  • Gown: A disposable gown.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A fit-tested respirator may be required depending on the procedure and potential for aerosolization.

II. Waste Segregation and Containment

Proper segregation of cytotoxic waste is essential for safe and compliant disposal.[4] Waste should be categorized at the point of generation.

Waste CategoryDescriptionContainer Type
Solid Waste Contaminated PPE (gloves, gowns), labware (pipette tips, vials, plates), and cleaning materials.[4][5]Purple or red cytotoxic waste container, clearly labeled.[6][7]
Liquid Waste Unused or expired solutions, contaminated solvents.Leak-proof, closed plastic container, clearly labeled as cytotoxic waste.
Sharps Contaminated needles, syringes, ampoules, and vials.[5]Puncture-resistant sharps container with a cytotoxic sticker.[5]
Grossly Contaminated Items Items saturated with the compound.Placed in a sealed bag before disposal in the appropriate cytotoxic container.[6]

III. Disposal Procedures

The final disposal method for cytotoxic waste is typically high-temperature incineration.[6][7] Never dispose of this compound or its contaminated materials down the drain.[4]

Step-by-Step Disposal Protocol:

  • Preparation: Don all required PPE before beginning any waste handling.

  • Segregation: At the point of generation, place waste into the correct, color-coded container as detailed in the table above.

  • Container Management: Do not overfill waste containers. When a container is three-quarters full, securely seal it to prevent leaks or spills.[4]

  • Labeling: Ensure all containers are clearly labeled with "Cytotoxic Waste" and any other institutional or regulatory-required information.

  • Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic.

  • Pickup and Disposal: Follow your institution's procedures for scheduling a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4]

IV. Spill Decontamination

In the event of a spill, immediate and effective management is crucial to minimize contamination.

Spill Decontamination Protocol:

  • Alert Personnel: Notify others in the area of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE before cleaning the spill.

  • Containment: Absorb the spill with an inert material (e.g., absorbent pads).

  • Cleaning:

    • Initial Clean: Use a detergent solution to wipe the area in overlapping, unidirectional strokes. Dispose of the wipe in the cytotoxic waste container.[4]

    • Rinse: Use a new wipe with sterile water to rinse the area. Dispose of the wipe.[4]

    • Final Decontamination: Use a new wipe with 70% isopropyl alcohol to wipe the area. Allow the surface to air dry.[4]

  • Dispose of all cleaning materials in the designated cytotoxic waste container.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

cluster_generation Waste Generation cluster_containment Containment cluster_final Final Disposal start 4E-Deacetylchromolaenide 4'-O-acetate Used ppe Don Appropriate PPE start->ppe segregate Segregate Waste at Point of Generation ppe->segregate solid Solid Waste segregate->solid Contaminated PPE, labware liquid Liquid Waste segregate->liquid Unused solutions, solvents sharps Sharps segregate->sharps Needles, vials solid_container Purple/Red Cytotoxic Container solid->solid_container liquid_container Labeled, Leak-Proof Container liquid->liquid_container sharps_container Cytotoxic Sharps Container sharps->sharps_container seal Seal Container When 3/4 Full solid_container->seal liquid_container->seal sharps_container->seal store Store in Designated Secure Area seal->store pickup Schedule EHS/Contractor Pickup store->pickup end High-Temperature Incineration pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This guide provides critical safety and logistical information for handling 4E-Deacetylchromolaenide 4'-O-acetate, a member of the sesquiterpene lactone class of compounds. Due to the limited specific toxicological data for this compound, a precautionary approach based on the known hazards of sesquiterpene lactones is essential. This class of compounds is associated with skin and eye irritation, as well as the potential for allergic contact dermatitis.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the required PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Hands Double-gloved Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[1]
Eyes/Face Safety Glasses with Side-shields or GogglesProtects eyes from splashes or airborne particles of the compound.[1][2]
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.[1][3]
Respiratory N95 Respirator or higher (if handling powder)Recommended when handling the solid form to prevent inhalation of airborne particles. Work in a certified chemical fume hood is the primary engineering control.[1]

Operational Plan for Handling

A systematic approach from receipt to disposal is critical for safety.

2.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • The storage container should be clearly labeled with the compound name and appropriate hazard warnings.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]

2.2. Preparation and Handling

  • All work with this compound, especially in solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Before handling, ensure all necessary PPE is donned correctly.[1]

  • Use dedicated spatulas and weighing boats for handling the solid.

  • If creating solutions, add the solvent to the solid slowly to avoid splashing.

2.3. Spill and Emergency Procedures

  • Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place in a sealed, labeled container for disposal. Clean the area with an appropriate solvent and then with soap and water.[1]

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed, labeled container for disposal.[1]

  • In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

  • In case of skin contact, wash with soap and water.[2]

  • If inhaled, remove the person to fresh air and keep comfortable for breathing.[2]

  • In case of ingestion, do NOT induce vomiting. Call a physician or poison control center immediately.[3]

Disposal Plan

  • Dispose of waste material and contaminated items in a clearly labeled, sealed container.

  • All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Experimental Workflow and Safety Precautions

The following diagram illustrates the logical workflow for ensuring safety during the handling of this compound.

A Start: Receive Compound B Inspect Container A->B C Store Appropriately B->C D Prepare for Handling C->D E Don Appropriate PPE D->E F Work in Fume Hood E->F G Handle Compound F->G H Spill Occurs? G->H I Follow Spill Procedure H->I Yes J Continue Experiment H->J No I->J K Dispose of Waste J->K L End K->L

Caption: Workflow for Safe Handling of this compound.

This information is intended to be a guide for trained laboratory personnel. Always consult your institution's specific safety protocols and the most up-to-date safety data sheets for the chemicals you are working with.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.